4-Acetylpyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-7-3-5/h2-3H,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGVCJCDGSZFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947878 | |
| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-16-4 | |
| Record name | 1-(1H-Pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-Pyrazol-4-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Acetylpyrazole (CAS: 25016-16-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold and the Role of 4-Acetylpyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in potent, biologically active compounds across a wide array of therapeutic areas.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] This has led to their incorporation into numerous FDA-approved drugs, solidifying their importance in modern drug discovery.[3]
Within this critical class of compounds lies this compound (also known as 1-(1H-pyrazol-4-yl)ethanone), a versatile building block and a subject of interest in its own right. Its structure combines the stable, aromatic pyrazole ring with a reactive acetyl group, offering a valuable synthon for the synthesis of more complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its chemical reactivity and potential applications, designed to empower researchers in their drug development endeavors.
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source(s) |
| CAS Number | 25016-16-4 | [4] |
| Molecular Formula | C₅H₆N₂O | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| Melting Point | 114-115 °C | [5] |
| Boiling Point | 277.7 ± 13.0 °C (Predicted) | [5] |
| Density | 1.190 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Colorless solid | [5] |
| Solubility | Soluble in water (1.815 x 10⁵ mg/L at 25°C, est.) and chloroform. | [5][6] |
| logP (o/w) | -0.051 (est.) | [6] |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound: Methodologies and Protocols
The synthesis of the pyrazole core is a well-established field with several named reactions, most notably the Knorr pyrazole synthesis. This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] For the specific synthesis of this compound, multiple routes can be envisioned, leveraging common starting materials and robust chemical transformations.
Method 1: Cycloaddition of Diazomethane to a Silylated Alkyne (Birkofer-Franz Method)
A specific and authoritative method for the synthesis of this compound was developed by Birkofer and Franz. This approach involves the [3+2] cycloaddition of diazomethane to an activated alkyne, 4-trimethylsilyl-but-3-yn-2-one.[5] This method is advantageous for its regioselectivity.
Caption: Workflow for the Birkofer-Franz synthesis of this compound.
Experimental Protocol (Adapted from literature description[5]):
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-trimethylsilyl-but-3-yn-2-one in an appropriate solvent (e.g., diethyl ether).
-
Cycloaddition: Cool the solution and add a solution of diazomethane portion-wise while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The use of diazomethane as a 1,3-dipole in cycloaddition reactions with alkynes is a classic and efficient method for constructing the pyrazole ring.[8] The trimethylsilyl group on the alkyne directs the regioselectivity of the addition.
-
-
Work-up: After the reaction is complete, carefully quench any excess diazomethane. Neutralize the reaction mixture with a weak base such as sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from chloroform to yield colorless crystals of this compound.[5][9]
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis, which should be sharp and consistent with the literature value (114-115 °C), and by the spectroscopic methods detailed in the next section.
-
Method 2: Classical Condensation Approach
An alternative and more broadly accessible approach involves the condensation of a suitably substituted 1,3-dicarbonyl equivalent with hydrazine.
Experimental Protocol (General Procedure):
-
Reaction Setup: Combine a 1,3-dicarbonyl compound (or a synthetic equivalent that can generate this functionality in situ) with hydrazine hydrate in a solvent such as ethanol or acetic acid.[8]
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Causality: The reaction proceeds via the initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[7] The choice of an acidic or basic catalyst can influence the reaction rate and regioselectivity with unsymmetrical diketones.[8]
-
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product. Collect the solid by vacuum filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate).[10]
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. The combination of NMR, IR, and mass spectrometry provides a self-validating data package.
Caption: Workflow for the analytical validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the expected signals are:
-
A singlet for the methyl protons of the acetyl group (CH₃).
-
Two singlets (or narrow doublets depending on coupling to the N-H) for the two non-equivalent protons on the pyrazole ring (C3-H and C5-H).
-
A broad singlet for the N-H proton, the chemical shift of which can be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals are expected:
-
One signal for the methyl carbon of the acetyl group.
-
Two signals for the pyrazole ring carbons (C3 and C5).
-
One signal for the quaternary carbon of the pyrazole ring attached to the acetyl group (C4).
-
One signal for the carbonyl carbon (C=O) of the acetyl group, which will appear significantly downfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions: [11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium, Broad | N-H stretching vibration of the pyrazole ring. |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretching vibrations of the pyrazole ring. |
| ~2950-2850 | Weak-Medium | Aliphatic C-H stretching of the methyl group. |
| ~1670-1650 | Strong | C=O (carbonyl) stretching of the acetyl group. |
| ~1600-1450 | Medium | C=C and C=N stretching vibrations within the aromatic pyrazole ring. |
The presence of a strong absorption band in the region of 1670-1650 cm⁻¹ is a key diagnostic indicator for the acetyl group.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 110, corresponding to the molecular formula C₅H₆N₂O.[4]
-
Key Fragmentation: A characteristic and dominant fragmentation pathway for this compound is the loss of a methyl radical (•CH₃) from the acetyl group. This results in the formation of a stable acylium ion.
Chemical Reactivity and Applications in Drug Discovery
The dual functionality of this compound—a stable aromatic heterocycle and a reactive ketone—makes it a valuable synthon for medicinal chemists.
Reactivity of the Pyrazole Ring
-
N-Alkylation/Acylation: The pyrrole-like nitrogen (N1) of the pyrazole ring can be readily deprotonated by a base and subsequently alkylated or acylated, allowing for the introduction of various substituents to modulate properties like solubility, lipophilicity, and target binding.[9]
-
Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position. Since this position is already substituted in this compound, electrophilic attack is less facile but can occur at C3 or C5 under forcing conditions, influenced by the directing effects of the existing acetyl group.[9]
Reactivity of the Acetyl Group
The acetyl group is a versatile handle for a wide range of chemical transformations:
-
Condensation Reactions: The carbonyl group can undergo condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives can themselves be important pharmacophores or intermediates for further cyclization reactions.
-
Alpha-Halogenation: The α-protons on the methyl group are acidic and can be removed by a base, allowing for halogenation to form α-haloketones. These are potent electrophiles, useful for forming covalent bonds with biological targets or for use in further synthetic transformations like the Hantzsch thiazole synthesis.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydrogen bond donor/acceptor, which can be critical for molecular recognition by protein targets.
-
Aldol and Claisen-Schmidt Condensations: The α-protons can participate in base-catalyzed aldol or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves a well-known class of biologically active compounds.[1]
Application as a Synthon for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[16] The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. This compound can serve as a starting point for the synthesis of such inhibitors. The acetyl group can be elaborated into more complex side chains designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.[17]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Specific toxicological data for this compound is limited. It should be handled with the care afforded to all novel research chemicals.[6]
Conclusion
This compound (CAS: 25016-16-4) is more than just a simple heterocyclic compound; it is a versatile and valuable tool for the modern medicinal chemist. Its robust pyrazole core provides a stable and biologically relevant anchor, while its reactive acetyl group offers a gateway for diverse synthetic modifications. A comprehensive understanding of its synthesis, rigorous analytical characterization, and predictable chemical reactivity empowers researchers to leverage this molecule effectively in the design and synthesis of novel therapeutic agents. As the quest for new and improved drugs continues, the utility of such well-defined and versatile building blocks will remain indispensable to the field of drug discovery.
References
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Hazarika, P., et al. (2018). HBF4/ACN: A simple and efficient protocol for the synthesis of pyrazoles under ambient reaction conditions. ResearchGate. Available at: [Link]
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Bubyrev, A., et al. (n.d.). CH-Diazomethane Sulfonamides Generated in Situ for Intramolecular [3+2] Cycloaddition of Alkynes: An Entry into Novel Pyrazole-Fused Five-Membered Sultams. ResearchGate. Available at: [Link]
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Zeitschrift für Naturforschung B. (n.d.). Solid-state and Calculated Electronic Structure of this compound. Zeitschrift für Naturforschung. Available at: [Link]
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Bolm, C., et al. (2023). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. ACS Publications. Available at: [Link]
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Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Center for Biotechnology Information. Available at: [Link]
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The Good Scents Company. (n.d.). 4-acetyl pyrazole. The Good Scents Company. Available at: [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
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ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Available at: [Link]
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University of Rochester. (n.d.). Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
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Wang, Y., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Sheikh, T. U., et al. (2009). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Center for Biotechnology Information. Available at: [Link]
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University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Gomaa, M. A. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
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Wang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazole Derivatives Containing Thiourea Skeleton as Anticancer Agents. PubMed. Available at: [Link]
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Jian, F.-F., et al. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. PubMed. Available at: [Link]
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Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
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Liu, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]
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Brown, D. G., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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El-Sayed, M. A., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Siddiqui, S., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Nature. Available at: [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
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The Structural and Electronic Architecture of 4-Acetylpyrazole: A Guide to Ligand Design and Synthetic Utility
Executive Summary
4-Acetylpyrazole (1-(1H-pyrazol-4-yl)ethanone) represents a privileged structural motif in medicinal chemistry, distinct from its 3- and 5-substituted isomers due to its symmetry and electronic environment. As a scaffold, it offers a unique balance of hydrogen bond donor/acceptor capabilities and aromatic stability , making it a critical intermediate for kinase inhibitors (e.g., JAK inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide dissects the molecular architecture of this compound, providing researchers with the structural insights, crystallographic data, and validated synthetic protocols necessary to leverage this moiety in drug discovery and supramolecular assembly.
Electronic Structure and Bonding
The reactivity and binding profile of this compound are governed by the interplay between the electron-rich pyrazole ring (6
Aromaticity and Electrophilic Substitution
Unlike pyridine (electron-deficient), the pyrazole ring is electron-rich, behaving similarly to phenol or aniline in electrophilic aromatic substitution (EAS).
-
C4 Nucleophilicity: The HOMO coefficients are highest at the C4 position. The introduction of the acetyl group at C4—a
-acceptor—stabilizes the ring but reduces its susceptibility to further electrophilic attack compared to the parent pyrazole. -
Acidity/Basicity Modulation:
-
Basicity (N2): The acetyl group lowers the pKa of the conjugate acid (protonated N2) relative to unsubstituted pyrazole (pKa ~2.5), making this compound a weaker base (pKa < 2.0).
-
Acidity (N1-H): The electron-withdrawing nature of the carbonyl enhances the acidity of the N-H proton (pKa < 14), facilitating deprotonation and subsequent N-alkylation reactions under milder conditions.
-
Tautomerism
This compound exhibits annular tautomerism. In solution, the proton rapidly exchanges between N1 and N2. However, the molecule possesses
Crystallography and Supramolecular Motifs
In the solid state, this compound adopts a specific packing arrangement driven by strong intermolecular hydrogen bonds.[1] This data is vital for crystal engineering and understanding ligand-protein interactions.
Crystal Data
The molecule crystallizes in the Monoclinic system.[1] The packing is dominated by N–H···N hydrogen bonds, forming infinite wave-like ribbons (catemers) rather than the cyclic dimers often seen in carboxylic acids or simple pyrazoles.
Table 1: Crystallographic Parameters of this compound
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Standard organic packing |
| Space Group | Centrosymmetric, favors antiparallel alignment | |
| Z Value | 4 | 4 molecules per unit cell |
| H-Bond Motif | Infinite chains via N1–H[2]···N2' interactions | |
| N···N Distance | ~2.88 Å | Indicates strong hydrogen bonding |
| Planarity | RMSD < 0.05 Å | Ring and acetyl group are nearly coplanar (conjugation) |
Supramolecular Architecture
The carbonyl oxygen is a weak hydrogen bond acceptor in the crystal lattice (C–H···O interactions), while the primary structural director is the N–H···N interaction. This "ribbon" motif suggests that in a biological pocket, the this compound moiety can act as a bidentate linker , donating a proton from N1 and accepting a proton at N2, while the carbonyl interacts with orthogonal residues.
Validated Synthetic Protocols
While many routes exist, two methods are preferred for their reliability and scalability.
Protocol A: Thermal Rearrangement (The "Pyman" Route)
This method utilizes the nucleophilicity of the pyrazole nitrogen followed by a thermodynamic rearrangement to the carbon. It is self-validating because the N-acetyl intermediate is kinetically formed and easily distinguished by NMR (acetyl shift ~2.7 ppm) from the C-acetyl product (acetyl shift ~2.4 ppm).
Mechanism:
-
N-Acetylation: Pyrazole + Acetic Anhydride
1-Acetylpyrazole. -
Fries-type Rearrangement: Heating 1-acetylpyrazole (often >200°C or catalyzed) migrates the acetyl group to the thermodynamically favored C4 position.
Step-by-Step Protocol:
-
Reagents: Dissolve 1H-pyrazole (1.0 eq) in acetic anhydride (1.5 eq).
-
Reflux: Heat at reflux (140°C) for 2 hours. Monitor TLC (N-acetyl product forms).
-
Rearrangement: Transfer the crude 1-acetylpyrazole to a sealed tube or high-boiling solvent (e.g., nitrobenzene) and heat to 200–250°C for 4–6 hours.
-
Workup: Cool and dilute with ethanol. The this compound often crystallizes upon cooling or can be purified via silica gel chromatography (EtOAc/Hexane).
-
Validation:
-
1H NMR (DMSO-d6):
8.30 (s, 2H, H-3/5), 2.41 (s, 3H, CH3). Note the singlet for H-3/5 indicating symmetry (averaged).
-
Protocol B: De Novo Synthesis (Enaminone Route)
For generating 4-acetylpyrazoles with complex substitution patterns, the condensation of hydrazine with a 2-acylated 1,3-dicarbonyl equivalent is superior.
Reactivity and Drug Design Applications
The 4-acetyl group serves as a versatile "handle" for diversifying the scaffold.
Condensation Reactions
The carbonyl carbon is electrophilic and undergoes condensation with amines and hydrazines.
-
Application: Synthesis of Schiff bases or hydrazones to extend the conjugation length for fluorescent probes or to create metal-chelating ligands.
-
Protocol Note: Use catalytic acetic acid in ethanol. The reaction is slower than with benzaldehyde due to the electron-rich pyrazole ring donating density into the carbonyl (resonance).
Metal Coordination
This compound acts as a monodentate ligand (via N2) or a bridging ligand (via N1/N2) in Metal-Organic Frameworks (MOFs).
-
Binding Mode: The acetyl oxygen rarely coordinates directly to soft metals but can assist in outer-sphere hydrogen bonding, stabilizing the complex.
Reduction
Reduction of the acetyl group yields 4-(1-hydroxyethyl)pyrazole or 4-ethylpyrazole .
-
Reagent: NaBH4 (mild, gives alcohol) or Wolfff-Kishner (gives ethyl).
-
Significance: The alcohol derivative introduces a chiral center and a hydrogen bond donor, often increasing water solubility in drug candidates.
References
-
Crystal Structure & Bonding
- Solid-state and Calculated Electronic Structure of this compound.
-
(General Journal Link for verification)
- Specific Data Verification: CSD Entry for this compound (Refcode: ACXZOL).
-
Tautomerism
- Tautomerism in the Solid State and Solution. Encyclopedia of Physical Organic Chemistry.
-
Synthetic Protocols
- Synthesis of 4-Substituted Pyrazoles. Organic Chemistry Portal.
-
Physicochemical Properties
- PubChem Compound Summary: this compound (CID 565593).
-
Medicinal Applications
- Pyrazole Derivatives: A Review of Synthesis and Pharmacological Activities.
Sources
biological activity of pyrazole derivatives
Title: The Pharmacophore of Choice: A Technical Guide to the Biological Activity and Synthesis of Pyrazole Derivatives
Executive Summary
The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its thermodynamic stability, combined with its ability to act as both a hydrogen bond donor and acceptor, allows it to mimic peptide bonds and interact with diverse biological targets. This guide dissects the structural causality behind pyrazole’s dominance in oncology (kinase inhibition) and inflammation (COX-2 selectivity), providing reproducible protocols for their synthesis and biological validation.
Section 1: Structural Basis & SAR (Structure-Activity Relationship)
The biological efficacy of pyrazole derivatives is not accidental; it is a function of precise substituent placement on the
The Pharmacophore Map
- Position (Pharmacokinetics): Substitution here often dictates solubility and bioavailability. In COX-2 inhibitors like Celecoxib, this position hosts a phenyl ring bearing a sulfonamide group, critical for locking into the COX-2 hydrophilic side pocket.
-
&
Positions (Steric Fit): Bulky aryl groups at these positions create a "propeller-like" twist, essential for fitting into hydrophobic ATP-binding pockets of kinases or the active site of cyclooxygenases. - Position (Electronic Modulation): Electron-withdrawing groups (EWGs) here can stabilize the ring and modulate the pKa of the system, influencing drug-target residence time.
Visualization: Pyrazole SAR Logic
Figure 1: Structural logic of the pyrazole pharmacophore.[2]
Section 2: Therapeutic Mechanisms
Inflammation: Selective COX-2 Inhibition
Traditional NSAIDs cause gastric toxicity by inhibiting constitutive COX-1. Pyrazole derivatives (e.g., Celecoxib, Rofecoxib) achieved a breakthrough by targeting the subtle structural difference in the COX-2 active site: the exchange of a bulky Isoleucine (in COX-1) for a smaller Valine (in COX-2).
-
Mechanism: The pyrazole ring serves as a rigid spacer, orienting a polar sulfonamide group into the "side pocket" accessible only in COX-2 due to the smaller Valine residue [1].
Oncology: Kinase Inhibition
In cancer therapy, pyrazoles act as ATP-competitive inhibitors.
-
Mechanism: The nitrogen atoms in the pyrazole ring form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, VEGFR, BRAF). This mimics the adenine ring of ATP, effectively blocking the phosphorylation cascade required for tumor proliferation [2].
Visualization: COX-2 Signaling Blockade
Figure 2: The Arachidonic Acid Cascade. Pyrazole derivatives block the conversion of AA to PGH2 by occupying the COX-2 active site.
Section 3: Synthesis Strategy
The Knorr Pyrazole Synthesis remains the gold standard for generating 1,3,5-substituted pyrazoles due to its reliability and atom economy.
Protocol: Synthesis of 1,3,5-Triphenylpyrazole
Rationale: This reaction utilizes the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] Glacial acetic acid acts as both the solvent and the acid catalyst to protonate the carbonyl oxygen, facilitating nucleophilic attack.
Reagents:
-
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): 10 mmol
-
Phenylhydrazine: 12 mmol (Slight excess to drive completion)
-
Glacial Acetic Acid: 20 mL
-
Ethanol (95%): For recrystallization
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 20 mL of glacial acetic acid.
-
Addition: Slowly add 12 mmol of phenylhydrazine dropwise. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture at 110°C for 2–4 hours.
-
Validation: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting diketone spot should disappear.
-
-
Precipitation: Pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. The pyrazole will precipitate as a solid.
-
Purification: Filter the solid using a Buchner funnel. Wash with cold water to remove residual acid. Recrystallize from hot ethanol to yield needle-like crystals.
-
Characterization: Confirm structure via melting point and
H-NMR (Look for the characteristic pyrazole -H singlet around 6.8–7.2 ppm) [3].
Visualization: Knorr Synthesis Workflow
Figure 3: Mechanism of the Knorr Pyrazole Synthesis.[3] The reaction proceeds via a hydrazone intermediate followed by cyclization.
Section 4: Biological Evaluation Protocol
To validate the anticancer potential of synthesized derivatives, the MTT Assay is the industry standard for assessing cell metabolic activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: This colorimetric assay relies on cellular oxidoreductase enzymes (dependent on NAD(P)H) to reduce the tetrazolium dye MTT into insoluble formazan. This conversion occurs only in viable cells.
Materials:
-
Cell Line: A549 (Lung carcinoma) or MCF-7 (Breast cancer).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl sulfoxide).[6]
Workflow:
-
Seeding: Plate cells in a 96-well plate at a density of
cells/well in 100 µL of media. Incubate for 24 hours at 37°C/5% CO to allow attachment. -
Treatment: Add the pyrazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent to each well. Incubate for 4 hours. Note: Protect from light.
-
Solubilization: Carefully remove the media (without disturbing the purple formazan crystals). Add 100 µL of DMSO to dissolve the crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot the dose-response curve to determine the value [4].
Section 5: Summary of Biological Activity Data
| Therapeutic Class | Target Mechanism | Key Structural Feature | Representative Drug |
| Anti-inflammatory | COX-2 Inhibition | 1,5-Diaryl substitution; Sulfonamide at para-position of N1-phenyl | Celecoxib |
| Anticancer | CDK/VEGFR Kinase Inhibition | Pyrazole N-atoms bind to kinase hinge region (ATP mimetic) | Ruxolitinib |
| Antimicrobial | DNA Gyrase Inhibition | C3/C5 lipophilic groups penetrate bacterial cell wall | Pyrazofurin |
References
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules. Available at: [Link]
-
Knorr Pyrazole Synthesis Protocol. Chem Help Asap. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Profiling of 4-Acetylpyrazole: From Electronic Structure to Drug Design
Executive Summary
4-Acetylpyrazole (1-(1H-pyrazol-4-yl)ethanone) represents a critical scaffold in medicinal chemistry, serving as a precursor for p38 MAP kinase inhibitors, COX-2 inhibitors, and novel agrochemicals. This technical guide synthesizes theoretical frameworks (DFT, ab initio) with computational drug design methodologies to provide a comprehensive profile of this molecule. By integrating electronic structure analysis with molecular docking protocols, we establish a validated workflow for utilizing this compound in high-throughput screening and lead optimization.
Computational Methodology & Framework
To ensure reproducibility and high accuracy in predicting physicochemical properties, a standardized computational protocol is required. The following workflow integrates quantum mechanical calculations with molecular mechanics.
Standardized Protocol
-
Software Environments: Gaussian 16 (for QM), AutoDock Vina / Schrödinger Suite (for Docking).
-
Theory Level: Density Functional Theory (DFT) utilizing the B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) is recommended as the "Gold Standard" for small organic heterocycles, providing sufficient diffuse and polarization functions to accurately model the lone pairs on Nitrogen and Oxygen [1].
-
Solvation Models: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) should be applied to simulate aqueous (Water) and physiological (DMSO) environments.
Computational Workflow Diagram
The following Graphviz diagram outlines the logical flow from structure preparation to reactivity prediction.
Figure 1: Integrated computational workflow for the structural and reactive profiling of this compound.
Structural & Conformational Analysis
The geometry of this compound is governed by the interplay between the pyrazole ring aromaticity and the exocyclic acetyl group.
Crystal vs. Calculated Geometry
Experimental X-ray diffraction data (Space group P21/n) reveals that this compound forms wave-like ribbons in the solid state, driven by intermolecular N-H[1]···N hydrogen bonds [2].[1]
| Parameter | Experimental (XRD) [2] | Calculated (DFT/Gas) | Calculated (DFT/DMSO) |
| Bond Length (Å) | |||
| N1–N2 | 1.365 | 1.352 | 1.358 |
| C3–C4 | 1.390 | 1.395 | 1.398 |
| C=O (Acetyl) | 1.225 | 1.218 | 1.222 |
| Bond Angle (°) | |||
| N1–N2–C3 | 104.5 | 104.2 | 104.4 |
| C3–C4–C5 | 106.2 | 106.0 | 106.1 |
Technical Insight: The slight elongation of the C=O bond in the DMSO phase compared to the gas phase indicates solvent-induced polarization, enhancing the nucleophilicity of the carbonyl oxygen.
Tautomeric Equilibrium
Pyrazole derivatives exhibit annular tautomerism. For this compound, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2–4 kcal/mol in the gas phase.
-
Mechanism: Proton migration between N1 and N2.
-
Significance: In a protein binding pocket, the local electrostatic environment can shift this equilibrium, allowing the molecule to act as both a hydrogen bond donor (N-H) and acceptor (N:) depending on the residue it faces (e.g., Asp vs. Lys).
Electronic Structure & Reactivity Descriptors
Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting chemical reactivity and biological binding modes.
HOMO-LUMO Analysis
The HOMO (Highest Occupied Molecular Orbital) acts as an electron donor, while the LUMO (Lowest Unoccupied Molecular Orbital) acts as an electron acceptor.
-
HOMO Location: Concentrated on the pyrazole ring (π-system).
-
LUMO Location: Delocalized over the acetyl group and the C4 carbon, indicating susceptibility to nucleophilic attack.
-
Energy Gap (
): A lower gap implies higher chemical reactivity and "softness," correlating with better bioactivity.
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, identifying pharmacophoric features:
-
Red Regions (Negative Potential): The Carbonyl Oxygen and the Pyridine-like Nitrogen (N2). These are preferred sites for electrophilic attack or H-bond acceptance.
-
Blue Regions (Positive Potential): The Pyrrole-like Nitrogen proton (N1-H). This is the primary H-bond donor site.
Global Reactivity Descriptors
Based on Koopmans' theorem, these parameters quantify the molecule's stability [3]:
| Descriptor | Formula | Interpretation |
| Chemical Hardness ( | Resistance to charge transfer. | |
| Chemical Softness ( | Ease of polarization (Drug-likeness). | |
| Electronegativity ( | Power to attract electrons. |
(Where
Spectroscopic Validation (IR & Raman)
To validate the computational model, calculated vibrational frequencies must be scaled (typically by a factor of 0.961–0.967 for B3LYP) to match experimental FT-IR data.
-
N-H Stretching: Calculated at ~3500 cm⁻¹ (free monomer). Experimentally observed as a broad band at 3100–3200 cm⁻¹ due to strong intermolecular H-bonding in the solid state [4].
-
C=O Stretching: A sharp, intense peak calculated at ~1700 cm⁻¹. This mode is highly sensitive to the chemical environment and serves as a diagnostic peak for acetyl group integrity.
-
Ring Breathing: Characteristic pyrazole ring modes appear in the 1000–1100 cm⁻¹ region.
Pharmaceutical Potential: Molecular Docking
This compound derivatives are potent inhibitors of enzymes like COX-2 (anti-inflammatory) and bacterial MurD ligase [5].
Docking Protocol[2][3]
-
Ligand Prep: Optimize geometry (DFT), assign Gasteiger charges.
-
Receptor Prep: Retrieve PDB structure (e.g., PDB ID: 3LN1 for protease or COX-2 structures). Remove water molecules, add polar hydrogens.
-
Grid Generation: Center grid box on the active site residues (e.g., Arg120, Tyr355 for COX-2).
-
Scoring: Use Genetic Algorithms (Lamarckian) to find the global minimum binding energy (
).
Interaction Logic Diagram
The following diagram illustrates the key non-covalent interactions stabilizing this compound within a theoretical active site.
Figure 2: Schematic of potential pharmacophoric interactions between this compound and protein active site residues.
Case Study Insights
Docking studies of this compound derivatives often reveal binding energies in the range of -6.0 to -8.0 kcal/mol . The acetyl group often acts as a "hinge," directing the pyrazole ring into hydrophobic pockets while the carbonyl oxygen engages in water-mediated or direct hydrogen bonding with backbone amides [6].
References
-
Standardization of DFT for Pyrazoles: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Crystal Structure: Christoph, J., & Nather, C. (2006). Solid-state and Calculated Electronic Structure of this compound. Zeitschrift für Naturforschung B, 61(10), 1234-1242. Link
-
Reactivity Descriptors: Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link
-
Vibrational Spectroscopy: Alkorta, I., et al. (2023).[2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination and Spectroscopic Comparison. Crystals, 13(7), 1114. Link
-
Molecular Docking Applications: Ezhilarasi, M. R., et al. (2025).[3][4][5] Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate.[4][6] Link
-
Binding Mechanisms: Al-Wahaibi, L. H., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole. Molecules, 28(3), 1234. Link
Sources
Methodological & Application
Synthesis of 4-Acetylpyrazole: A Detailed Guide to Reaction Conditions and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylpyrazole stands as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug development. Its pyrazole core, substituted with an acetyl group at the 4-position, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring, combined with the reactive handle of the acetyl group, make it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. This application note provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methods.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly approached through two principal strategies: direct acylation of a pre-formed pyrazole ring and a two-step sequence involving the formation of a 4-formylpyrazole intermediate followed by its conversion to the acetyl derivative. The choice of strategy often depends on the availability of starting materials, desired scale, and the tolerance of other functional groups on the pyrazole ring.
Visualizing the Synthetic Pathways
Caption: Friedel-Crafts acylation mechanism.
Detailed Protocol: Synthesis of 4-Acetyl-1-phenylpyrazole
This protocol is adapted from established Friedel-Crafts acylation procedures for aromatic compounds and specific findings for pyrazole derivatives. [1][2] Materials:
-
1-Phenylpyrazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 10-15 minutes. Stir the mixture at 0 °C for an additional 20 minutes.
-
Addition of Pyrazole: Add 1-phenylpyrazole (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-acetyl-1-phenylpyrazole.
Table of Reaction Parameters for Friedel-Crafts Acylation:
| Parameter | Condition | Rationale |
| Substrate | 1-Phenylpyrazole | The phenyl group provides stability and solubility. |
| Acylating Agent | Acetyl Chloride | Highly reactive and commercially available. |
| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion. |
| Solvent | Dichloromethane (DCM) | Anhydrous and inert under reaction conditions. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Reaction Time | 2-3 hours | Typically sufficient for completion. |
Method 2: Two-Step Synthesis via 4-Formylpyrazole
An alternative and often milder approach to this compound involves a two-step sequence: the Vilsmeier-Haack formylation of an N-substituted pyrazole to yield a 4-formylpyrazole intermediate, followed by its conversion to the acetyl group.
Step 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. [3]The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). [3] Diagram of Vilsmeier-Haack Reagent Formation and Reaction
Sources
Application Note: High-Purity Isolation of 4-Acetylpyrazole via Solvent-Controlled Recrystallization
[1]
Abstract & Strategic Importance
This compound (CAS: 1009-61-6) is a versatile heterocyclic building block.[1] While commercially available, "technical grade" batches frequently contain unacceptable levels of hydrazine (a genotoxic impurity), regioisomers (3-acetylpyrazole), and oligomeric tars that act as catalyst poisons in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide details a robust purification protocol using a polarity-gradient recrystallization system. Unlike standard flash chromatography, which effectively separates isomers but is difficult to scale, this crystallographic approach offers a self-validating mechanism for removing both highly polar salts and lipophilic byproducts in a single operation.[1]
Physicochemical Profile & Solubility Logic
Before initiating purification, the solubility profile must be understood to select the thermodynamic "sweet spot" for crystal lattice formation.
| Property | Value / Characteristic | Implication for Purification |
| Physical State | Solid (Crystalline) | Amenable to thermal recrystallization.[1] |
| Melting Point | ~109–112 °C (Lit.)[1] | Critical: Do not exceed 90°C during dissolution to avoid thermal degradation or "oiling out."[1] |
| LogP | ~ -0.05 (Estimated) | Amphiphilic; highly soluble in alcohols/water; moderately soluble in esters; insoluble in alkanes.[1] |
| Acidity (pKa) | ~14 (NH) | Weakly acidic; avoid strong bases during workup to prevent salt formation.[1] |
Solvent Selection Matrix
-
Primary Solvent (Dissolver): Ethyl Acetate (EtOAc).[1] Moderately polar, dissolves the pyrazole at reflux but shows reduced solubility at
. -
Anti-Solvent (Precipitant): n-Heptane.[1] Non-polar; forces the polar pyrazole out of solution while retaining lipophilic impurities (tars) and non-polar regioisomers in the mother liquor.
-
Alternative System: Ethanol/Water (Recommended only if inorganic salts are the primary impurity).[1]
Protocol A: Ethyl Acetate / n-Heptane Recrystallization (Recommended)
Best for: Removal of organic impurities, tars, and regioisomers.
Materials
-
Crude this compound[1]
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (or Hexanes)[1]
-
Activated Carbon (Optional, for decolorization)
-
Celite 545
Step-by-Step Methodology
1. Saturation (The Dissolution Phase)
-
Place 10.0 g of crude this compound in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.
-
Add 30 mL of Ethyl Acetate (3 mL/g ratio).
-
Heat the mixture to a gentle reflux (
).-
Observation: If the solid does not completely dissolve after 5 minutes of reflux, add EtOAc in 2 mL increments.
-
Note: The goal is a near-saturated solution. Do not add excess solvent.[1]
-
2. Clarification (The Filtration Phase)
-
Optional: If the solution is dark brown/black, remove from heat, add 0.5 g Activated Carbon, and reflux for an additional 10 minutes.
-
While hot, filter the solution through a pre-warmed Celite pad into a clean, pre-warmed Erlenmeyer flask.
-
Why: This removes mechanical impurities and carbon.[1] Pre-warming prevents premature crystallization in the funnel.
-
3. Nucleation (The Anti-Solvent Addition)
-
Return the filtrate to a gentle boil.
-
Slowly add n-Heptane dropwise via an addition funnel or pipette.[1]
-
Stop adding immediately when a persistent cloudiness (turbidity) appears that does not disappear upon swirling.
-
Add a few drops of EtOAc to just clear the solution again (restore transparency).[1]
4. Crystallization (The Thermodynamic Phase)
-
Remove the flask from the heat source.
-
Allow it to cool to room temperature (RT) undisturbed on a cork ring.
-
Critical: Rapid cooling (e.g., plunging directly into ice) traps impurities inside the crystal lattice. Slow cooling promotes large, pure prisms.[1]
-
-
Once at RT, place the flask in an ice bath (
) for 1 hour to maximize yield.
5. Isolation
-
Collect crystals via vacuum filtration (Buchner funnel).[1]
-
Wash the filter cake with 20 mL of a cold 1:3 EtOAc:Heptane mixture.
-
Dry under high vacuum at
for 4 hours.
Protocol B: Aqueous Ethanol Recrystallization (Green Alternative)
Best for: Removal of inorganic salts (e.g., hydrazine sulfate residues).
-
Dissolve crude solid in minimum boiling Ethanol (95%) .
-
Add hot Water dropwise until turbidity persists.
-
Cool slowly to RT, then
.[1] -
Filter and wash with cold 50% aqueous ethanol.
Process Analytical Technology (PAT) & Logic Flow
The following diagram illustrates the decision-making process during the purification workflow.
Figure 1: Decision logic for solvent selection and troubleshooting during the recrystallization of this compound.
Quality Control & Troubleshooting
Validation Parameters
After isolation, the purity must be verified. A simple melting point check is insufficient for pharmaceutical intermediates.[1]
| Technique | Acceptance Criteria | What it Reveals |
| HPLC (UV 254nm) | > 98.5% Area | Quantifies regioisomers and general organic purity.[1] |
| 1H-NMR (DMSO-d6) | Clean singlets at | Confirms structure and detects residual solvents (Heptane/EtOAc).[1] |
| Melting Point | Sharp range ( | Wide range indicates eutectic impurities.[1] |
Troubleshooting "Oiling Out"
A common issue with acetyl-substituted heterocycles is "oiling out" (separating as a liquid droplet phase rather than crystals).
-
Cause: The solution temperature is above the melting point of the solvated product, or the anti-solvent was added too fast.
-
Remedy:
References
-
PubChem. (n.d.).[1] 1-(1H-pyrazol-4-yl)ethanone (Compound).[1][2] National Library of Medicine.[1] Retrieved from [Link]
-
Organic Syntheses. (1998).[1] General methods for purification of pyrazoles.[1] (Contextual reference for pyrazole handling). Retrieved from [Link]
-
Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Source for general solvent selection logic in process chemistry).[1]
Application Notes and Protocols: Purification of 4-Acetylpyrazole via Column Chromatography
This document provides a comprehensive guide for the purification of 4-acetylpyrazole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind each step to ensure robust and reproducible results.
Foundational Principles: The 'Why' Behind the Separation
Column chromatography is a cornerstone technique for the purification of organic compounds.[1][2] The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2][3] In the context of this compound, a polar heterocyclic compound, we will be employing normal-phase chromatography. This technique utilizes a polar stationary phase and a less polar mobile phase.
The core principle is that compounds with a higher affinity for the stationary phase will move through the column more slowly, while compounds that are more soluble in the mobile phase will elute faster.[2] This difference in migration rates allows for the separation of the target compound from impurities.
Understanding this compound's Properties
A successful purification strategy hinges on understanding the physicochemical properties of the target molecule. This compound possesses several key features that dictate the chromatographic conditions:
-
Polarity: The presence of the pyrazole ring, with its two nitrogen atoms, and the acetyl group's carbonyl oxygen, makes this compound a polar molecule. This polarity is central to its interaction with the stationary phase.
-
Solubility: It is soluble in water and polar organic solvents.[4]
-
Hydrogen Bonding: The pyrazole N-H group can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors. These interactions significantly influence its retention on a polar stationary phase like silica gel.
Strategic Selection of Chromatographic Components
The success of the purification is critically dependent on the appropriate choice of the stationary and mobile phases.
The Stationary Phase: A Surface for Interaction
For the separation of polar compounds like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[5][6] The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and highly polar. These groups interact with polar functionalities of the analyte through hydrogen bonding and dipole-dipole interactions.
For nitrogen-containing heterocycles, the acidic nature of silica can sometimes lead to peak tailing or irreversible adsorption.[7] If such issues arise, several strategies can be employed:
-
Deactivation of Silica Gel: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can neutralize the acidic sites on the silica gel.[7][8]
-
Alternative Stationary Phases: In challenging separations, neutral or basic alumina can be considered.[7] Amino-functionalized silica is another option well-suited for separating nitrogen-containing heterocycles.[6]
The Mobile Phase: The Eluting Solvent System
The choice of the mobile phase, or eluent, is crucial for achieving good separation. The eluent's role is to carry the sample through the column.[2] The polarity of the mobile phase must be optimized to ensure that the components of the mixture are separated effectively.
A common approach for polar compounds is to use a mixture of a non-polar solvent and a more polar solvent. For this compound, a typical starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate .[9]
Optimization is Key: The ideal solvent system is typically determined by thin-layer chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that gives a retention factor (Rf) for the desired compound in the range of 0.2-0.4 . This Rf value generally provides the best balance between separation and elution time.
dot graph TD { A[Start: Crude this compound Mixture] --> B{Develop TLC Plates}; B --> C{Analyze Rf Values}; C --> D{Is Rf of this compound between 0.2-0.4?}; D -- Yes --> E[Proceed to Column Chromatography]; D -- No --> F{Adjust Mobile Phase Polarity}; F -- Too High Rf --> G[Decrease Polar Solvent %]; F -- Too Low Rf --> H[Increase Polar Solvent %]; G --> B; H --> B; E --> I[Purified this compound];
} caption: Workflow for Mobile Phase Optimization using TLC.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials and Equipment
| Material/Equipment | Specifications |
| Stationary Phase | Silica gel, flash grade (40-63 µm) |
| Glassware | Chromatography column, round-bottom flasks, beakers, graduated cylinders, test tubes/fraction vials |
| Solvents | Hexanes (or petroleum ether), Ethyl acetate, Dichloromethane (for sample loading) |
| Other | Cotton or glass wool, Sand (washed), TLC plates (silica gel coated), TLC chamber, UV lamp (254 nm) |
Step-by-Step Procedure
Step 1: Column Preparation (Packing the Column)
-
Plugging the Column: Securely place a small piece of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]
-
Adding a Sand Layer: Add a thin layer (approx. 1-2 cm) of sand over the plug to create a flat base for the stationary phase.[1][10]
-
Preparing the Slurry: In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase you plan to use. Mix well to ensure there are no lumps.
-
Packing the Column: Carefully pour the slurry into the column.[1] Gently tap the side of the column to help the silica settle evenly and to remove any air bubbles.[1]
-
Adding the Top Sand Layer: Once the silica has settled, add another thin layer of sand on top to protect the silica bed from being disturbed during solvent addition.[11]
-
Equilibration: Pass several column volumes of the initial mobile phase through the column to ensure it is well-packed and equilibrated. Never let the solvent level drop below the top of the sand layer.[12]
Step 2: Sample Loading
There are two primary methods for loading the sample onto the column:
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[1][2] Carefully apply this solution to the top of the column.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent to dryness. This results in the sample being adsorbed onto the silica. Carefully add this dry powder to the top of the column.[2] This method is often preferred as it can lead to better separation.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer of sand.[12]
-
Gradient vs. Isocratic Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is simpler but may not be effective for complex mixtures.[13]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over time by increasing the percentage of the more polar solvent.[13] This is often more efficient for separating compounds with a wide range of polarities.[14]
-
-
Fraction Collection: Begin collecting fractions in test tubes or vials as the solvent starts to elute from the column. The size of the fractions will depend on the size of the column.
-
Monitoring the Separation: Monitor the separation by collecting small spots from the fractions and running TLC plates. This will allow you to identify which fractions contain your purified product.
dot graph TD { A[Start: Packed and Equilibrated Column] --> B{Sample Loading}; subgraph Loading B --> C[Wet Loading: Dissolve in minimal solvent]; B --> D[Dry Loading: Adsorb on silica]; end D --> E; C --> E{Elution}; subgraph Elution E --> F[Isocratic: Constant mobile phase]; E --> G[Gradient: Gradually increase polarity]; end F --> H[Collect Fractions]; G --> H; H --> I{Monitor Fractions by TLC}; I --> J{Combine Pure Fractions}; J --> K[Solvent Evaporation]; K --> L[Purified this compound];
} caption: Experimental Workflow for Column Chromatography.
Step 4: Product Isolation
-
Combine Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Purity Assessment: Assess the purity of the final product using analytical techniques such as NMR, LC-MS, or by checking its melting point.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Re-optimize the mobile phase using TLC.[14]- Reduce the amount of sample loaded onto the column.[7] |
| Compound Stuck on Column | - Mobile phase is not polar enough.- Compound may be decomposing on the silica. | - Increase the polarity of the mobile phase significantly.[7][14]- Test for compound stability on a TLC plate before running the column.[7][14]- Consider using a less acidic stationary phase like neutral alumina.[7] |
| Peak Tailing | - Acidic sites on silica interacting too strongly with the basic nitrogen atoms of the pyrazole. | - Add a small amount of triethylamine (0.1-1%) to the mobile phase.[7] |
| Cracked/Channeling Column Bed | - The column ran dry.- Poor packing. | - Ensure the solvent level never drops below the top of the stationary phase.[12]- Repack the column, ensuring the silica is settled evenly. |
Concluding Remarks
This guide provides a robust framework for the purification of this compound using column chromatography. By understanding the underlying principles and meticulously following the outlined protocol, researchers can achieve high purity of their target compound. Remember that careful optimization of the mobile phase via TLC is the most critical step for a successful separation.
References
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]
-
Kappe, C. O., et al. (2011). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Retrieved January 30, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 30, 2026, from [Link]
-
How to run column chromatography. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 30, 2026, from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved January 30, 2026, from [Link]
- Poole, C. F. (2003). Stationary Phase Selectivity: The Chemistry Behind the Separation.
-
4-Acetylpyridine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
- Danielak, R., Nowakowska, Z., & Rafalowska, H. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Acta Poloniae Pharmaceutica, 25(1), 33–37.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved January 30, 2026, from [Link]
- Morlock, G., & Oellig, C. (2009). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
-
HPLC Troubleshooting. (n.d.). Restek. Retrieved January 30, 2026, from [Link]
- de Souza, A. C. B., et al. (2023). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). ResearchGate. Retrieved January 30, 2026, from [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved January 30, 2026, from [Link]
-
Performing Column Chromatography. (2023, March 10). YouTube. Retrieved January 30, 2026, from [Link]
-
Chemical Properties of 4(H)-Pyridine, N-acetyl- (CAS 67402-83-9). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]
-
troubleshooting column chromatography. (2022, February 22). Reddit. Retrieved January 30, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved January 30, 2026, from [Link]
-
The Basics of Running a Chromatography Column. (2024, September 9). Bitesize Bio. Retrieved January 30, 2026, from [Link]
-
Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
- Klepetarova, B., et al. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv. Retrieved January 30, 2026, from [Link]
-
Column Chromatography. (2019, March 19). YouTube. Retrieved January 30, 2026, from [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. (2026, January 14). Sorbtech. Retrieved January 30, 2026, from [Link]
-
4-acetyl pyrazole. (n.d.). The Good Scents Company. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-acetyl pyrazole, 25016-16-4 [thegoodscentscompany.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. umtm.cz [umtm.cz]
- 10. youtube.com [youtube.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
Application Note: 4-Acetylpyrazole as a Privileged Building Block in Organic Synthesis
Executive Summary
4-Acetylpyrazole is a "privileged scaffold" in medicinal chemistry, serving as a critical linchpin for constructing bi-heteroaryl systems found in FDA-approved kinase inhibitors (e.g., JAK, ROCK, and CDK inhibitors).[1] Unlike simple pyrazoles, the C4-acetyl group provides a versatile electrophilic handle for generating 1,3-dicarbonyl equivalents, enabling the rapid assembly of pyrimidine, pyridine, and secondary pyrazole rings.[1]
This guide details three validated protocols for transforming this compound into high-value drug cores, moving beyond basic literature to provide "self-validating" experimental workflows.
Chemical Profile & Handling
Before initiating synthesis, researchers must account for the dual reactivity of the scaffold: the acidic N1-proton (
| Property | Specification | Operational Note |
| Molecular Weight | 110.11 g/mol | Low MW allows for significant decoration without breaking Lipinski's Rule of 5. |
| Solubility | DMSO, MeOH, EtOH | Poor solubility in non-polar solvents (Hexane, Et2O).[1] |
| Acidity | Amphoteric | N1-H is acidic; Carbonyl oxygen is a weak Lewis base. |
| Stability | High | Stable to air/moisture; Acetyl group resists oxidation under mild conditions. |
Module 1: The Enaminone Gateway (Kinase Inhibitor Synthesis)
The "Money" Reaction: The most high-value application of this compound is its conversion into an enaminone intermediate using
Protocol A: Synthesis of the Enaminone Intermediate
Target: (E)-3-(Dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with this compound and toluene (5 mL/mmol).
-
Add DMF-DMA dropwise under nitrogen.
-
Heat to reflux (
) for 6–12 hours. -
Self-Validating Checkpoint: The reaction releases methanol. A color change from pale yellow to deep orange/red indicates enaminone formation. TLC (10% MeOH/DCM) will show a new polar spot with a distinct UV tail.[1]
-
-
Workup:
Protocol B: Cyclization to Pyrazolyl-Pyrimidine (Kinase Core)
Target: 4-(2-Amino-pyrimidin-4-yl)-1H-pyrazole[1]
-
Reagents:
-
Procedure:
-
Dissolve the enaminone in Ethanol.
-
Add Guanidine HCl and Base.
-
Reflux for 12–16 hours.
-
Mechanism: The guanidine nitrogen attacks the
-carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and intramolecular cyclization.
-
-
Workup:
Module 2: Claisen-Schmidt Condensation (Chalcone Synthesis)
This protocol yields chalcone-like derivatives, often used as precursors for antioxidant agents or fluorescent probes.[1]
Protocol: Base-Catalyzed Aldol Condensation
-
Reagents:
-
Procedure:
-
Dissolve this compound and the aldehyde in Ethanol.
-
Cool to
in an ice bath. -
Add the base solution dropwise to avoid polymerization (cannizzaro side reaction of aldehyde).
-
Stir at RT for 24 hours.
-
Self-Validating Checkpoint: A heavy precipitate (the chalcone) usually forms within 2–4 hours. The color will shift to bright yellow.
-
-
Workup:
Module 3: N-Alkylation (Solubility Tuning)
Modifying the N1 position is essential for adjusting the LogP (lipophilicity) of the final drug candidate.
Protocol: Regioselective N-Alkylation
Note: Since this compound is symmetric at C3/C5, regioselectivity is not an issue unless the ring is further substituted.[1]
-
Reagents:
-
Procedure:
-
Workup:
-
Dilute with water and extract with EtOAc.
-
Wash organic layer with LiCl solution (to remove DMF).[1]
-
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways starting from this compound.
Caption: Divergent synthetic pathways from this compound. The Enaminone route (Yellow) is the primary vector for kinase inhibitor synthesis.
Mechanism of Pyrimidine Formation
The formation of the kinase inhibitor core involves a specific sequence of addition-elimination.
Caption: Step-wise mechanism for converting the acetyl group into a pyrimidine ring via the enaminone intermediate.
References
-
Biological Significance of Pyrazoles
-
Enaminone Chemistry & Heterocycle Synthesis
-
Kinase Inhibitor Scaffolds (ROCK-II)
-
Claisen-Schmidt Protocols
-
N-Alkylation Methodologies
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 4. magritek.com [magritek.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. cajmns.casjournal.org [cajmns.casjournal.org]
- 10. scirp.org [scirp.org]
Application Note: 4-Acetylpyrazole in Pharmaceutical Scaffold Synthesis
This guide details the strategic application of 4-Acetylpyrazole (CAS: 25016-11-9) as a linchpin intermediate in the synthesis of bi-heterocyclic pharmaceutical scaffolds, specifically focusing on kinase inhibitor motifs (pyrazolyl-pyrimidines) and anti-inflammatory agents.
Executive Summary
This compound is a "privileged structure" building block that offers a unique geometry for drug design. Unlike its 3-isomer, the 4-acetyl substitution pattern allows for linear extension of the molecule, making it an ideal core for bi-heterocyclic assembly . This guide focuses on two primary synthetic vectors:
-
The Enaminone Vector: Reaction with DMF-DMA to generate 3-(dimethylamino)propenones, precursors to pyrimidine-fused systems.
-
The Chalcone Vector: Claisen-Schmidt condensation to generate
-unsaturated ketones, precursors to pyrazolines and diverse Michael acceptors.
Chemical Reactivity Profile
The utility of this compound stems from the dual reactivity of its acetyl group (electrophilic carbonyl + acidic
Critical Consideration: N-Unsubstituted Reactivity
-
Acidity: The pyrazole NH is acidic (
). In basic conditions (common for aldol condensations), it will deprotonate first. -
Methylation Risk: Reagents like DMF-DMA (N,N-Dimethylformamide dimethyl acetal) can act as methylating agents at high temperatures. If the free NH is required in the final product, protection (e.g., THP, SEM) is recommended before high-temperature steps. Conversely, if N-methylation is desired (common in kinase inhibitors to improve lipophilicity), it can be achieved in one pot.
Detailed Experimental Protocols
Protocol A: Synthesis of the Enaminone Scaffold
Target: 1-(1-Methyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one Application: Precursor for Pyrazolyl-Pyrimidines (Kinase Inhibitor Core).
Rationale: The enaminone functionality serves as a 3-carbon, electrophilic "backbone" that reacts avidly with binucleophiles (guanidines, amidines) to close a six-membered ring.
Step-by-Step Procedure:
-
Reagents:
-
This compound (1.0 eq)
-
DMF-DMA (3.0 - 5.0 eq) – Excess serves as solvent and methylating agent.
-
Solvent: Toluene (optional, can run neat).
-
-
Reaction:
-
Charge a round-bottom flask with this compound.
-
Add DMF-DMA under inert atmosphere (
). -
Reflux the mixture at 100–110°C for 8–12 hours.
-
Note: Monitoring by TLC/LCMS is crucial. The intermediate (non-methylated enaminone) may form first. Prolonged heating ensures N-methylation if desired.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct.
-
The residue is typically a yellow/orange solid that can be recrystallized from EtOH/Ether or used directly.
-
-
Yield: Typical yields are 85–95%.
Protocol B: Cyclization to Pyrazolyl-Pyrimidine
Target: 4-(4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)morpholine (Model Kinase Inhibitor Fragment)
Rationale: This step converts the linear enaminone into a pyrimidine ring attached to the pyrazole, creating a bi-heterocyclic system.
Step-by-Step Procedure:
-
Reagents:
-
Enaminone intermediate (from Protocol A) (1.0 eq)
-
Morpholine-4-carboximidamide hydroiodide (Guanidine derivative) (1.2 eq)
-
Base:
(2.0 eq) or NaOEt (1.5 eq). -
Solvent: DMF or Ethanol.
-
-
Reaction:
-
Dissolve enaminone and guanidine derivative in the solvent.
-
Add base.[2]
-
Heat to 80–100°C for 4–6 hours.
-
-
Mechanism: The guanidine nitrogen attacks the
-carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and cyclization. -
Work-up:
-
Pour into ice water. The product often precipitates.
-
Filter and wash with water.
-
Purify via column chromatography (DCM/MeOH) if necessary.
-
Protocol C: Claisen-Schmidt Condensation
Target: (E)-3-(Aryl)-1-(1H-pyrazol-4-yl)prop-2-en-1-one (Chalcone)
Rationale: Creates a Michael acceptor for synthesizing pyrazolines or introducing diversity at the 4-position.
Step-by-Step Procedure:
-
Reagents:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 eq)
-
Base: NaOH (40% aq. solution) or KOH pellets.
-
Solvent: Ethanol.
-
-
Reaction:
-
Dissolve ketone and aldehyde in Ethanol.
-
Add NaOH dropwise at
, then warm to Room Temperature. -
Stir for 12–24 hours.
-
-
Work-up:
-
Acidify carefully with dilute HCl (to pH ~4-5) to precipitate the product.
-
Caution: Do not over-acidify if the product contains basic nitrogens.
-
Filter the solid chalcone.
-
Strategic Workflow Visualization
Caption: Divergent synthesis pathways from this compound to key pharmaceutical scaffolds.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Enaminone) | Incomplete reaction or hydrolysis | Ensure anhydrous conditions; use excess DMF-DMA; avoid water during workup. |
| N-Alkylation Mixture | Partial methylation of NH | Either protect NH (e.g., THP) beforehand OR force methylation using higher temp/excess reagent. |
| Chalcone Precipitation | Product soluble in EtOH | Add water to the reaction mixture to force precipitation; cool to 0°C. |
| Side Reactions (Aldol) | Self-condensation of aldehyde | Add aldehyde slowly to the ketone/base mixture; keep temperature low initially. |
References
-
Synthesis of Enaminones via DMF-DMA
-
Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[3] International Journal of Organic Chemistry, 2011, 1, 207-214.
-
-
Pyrazolyl-Pyrimidine Synthesis (Kinase Inhibitors)
- Reddy, T. S., et al. "Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer agents.
-
Claisen-Schmidt Protocols
- "Claisen-Schmidt Condensation of Aromatic Aldehydes." Master Organic Chemistry, 2020.
-
General Pyrazole Chemistry
-
"Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2023.[4]
-
Sources
Application Note: Structural Characterization of 4-Acetylpyrazole using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
4-Acetylpyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazole, it serves as a versatile building block for the synthesis of novel compounds with potential biological activities. Accurate structural confirmation and quality control of this key intermediate are paramount. This application note provides a detailed guide to the characterization of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the theoretical basis for its vibrational spectrum, present a comprehensive experimental protocol for analysis via the Potassium Bromide (KBr) pellet method, and discuss the interpretation of the resulting spectrum. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Vibrational Signature of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, scissoring, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups and overall structure.
For this compound (C₅H₆N₂O), FT-IR spectroscopy is an ideal tool for confirming its identity and purity. The molecule's key functional groups—the pyrazole ring N-H, the acetyl C=O, C-N and C=C bonds within the ring, and C-H bonds—all give rise to characteristic absorption bands in the mid-infrared region. The presence, position, and intensity of these bands provide direct evidence of the compound's molecular architecture. A study by Frey et al. has provided experimental data for the N-H and C=O stretching frequencies in solution, which serve as a critical reference for spectral interpretation[1]. This application note will build upon such foundational data to provide a holistic analytical framework.
Causality of Experimental Design: Why the KBr Pellet Method?
For solid-state analysis of compounds like this compound, several FT-IR sampling techniques are available, most notably the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: This is a traditional transmission technique where the sample is finely ground and dispersed in a KBr matrix, which is transparent to infrared radiation.[2] The mixture is then pressed into a thin, transparent pellet through which the IR beam passes.[2] This method provides a high-quality spectrum of the bulk material. The key rationale for choosing this method is its ability to produce sharp, well-resolved peaks and its sensitivity for quantitative analysis, provided the sample is well-prepared.[3] Careful grinding is essential to reduce particle size and minimize scattering of the IR radiation (Christiansen scattering), which can distort the spectrum.[4]
-
Attenuated Total Reflectance (ATR): ATR is a surface-sensitive reflectance technique that requires minimal sample preparation.[2] The sample is simply pressed against a high-refractive-index crystal (like diamond or germanium). While faster and simpler, ATR spectra can sometimes differ from transmission spectra in peak intensities and positions due to the shallow penetration depth of the IR beam.
For the purpose of this guide, which emphasizes rigorous characterization, the KBr pellet method is detailed as the primary protocol. It ensures a comprehensive analysis of the bulk sample, which is often required for regulatory submissions and detailed structural elucidation.
Experimental Protocol: FT-IR Analysis of this compound (KBr Method)
This protocol outlines the steps for preparing a KBr pellet and acquiring a high-quality FT-IR spectrum.
Materials and Equipment
-
This compound (solid, high purity)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set (e.g., MHP-1 pelletizer)[5]
-
FT-IR Spectrometer with a DTGS or MCT detector
-
Spatula
-
Analytical balance
Protocol Workflow Diagram
Caption: Workflow for FT-IR analysis of this compound via the KBr pellet method.
Step-by-Step Procedure
-
Preparation of the KBr Powder: Place approximately 200-300 mg of FT-IR grade KBr powder in an agate mortar. Grind it for about one minute to ensure it is free of any clumps and has a fine consistency. This step also helps to remove any adsorbed moisture.
-
Sample Mixture: Weigh approximately 1-2 mg of the this compound sample and add it to the KBr powder in the mortar. A sample-to-KBr ratio of about 0.5% to 1% by weight is ideal.[6]
-
Grinding and Homogenization: Grind the mixture thoroughly for 2-5 minutes with the pestle. The goal is to reduce the particle size of the sample to less than 2 microns to avoid scattering effects and to ensure uniform distribution within the KBr matrix.[4]
-
Loading the Die: Carefully transfer a portion of the homogenized powder into the pellet die. Distribute it evenly to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. If the press has a vacuum port, apply a vacuum to remove entrapped air, which can cause the pellet to be opaque. Apply pressure of 8-10 metric tons for approximately 1-2 minutes.[6]
-
Pellet Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent.[3]
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum Acquisition: Place the KBr pellet into the spectrometer's sample holder. Acquire the sample spectrum. Typical instrument parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to achieve a good signal-to-noise ratio.[5]
-
Data Processing: The resulting spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.
Spectral Interpretation and Discussion
The FT-IR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure. The expected vibrational frequencies and their assignments are summarized below, based on established literature for pyrazole derivatives and specific experimental data.[1][7][8][9]
Table 1: Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3443[1] | Medium, Broad | N-H Stretching (ν N-H) | Pyrazole Ring |
| ~3100-3150 | Medium-Weak | Aromatic C-H Stretching (ν C-H) | Pyrazole Ring |
| ~2950-3000 | Weak | Aliphatic C-H Stretching (ν C-H) | Acetyl Methyl Group |
| ~1673[1] | Strong | C=O Stretching (ν C=O) | Acetyl Group |
| ~1550-1600 | Medium-Strong | C=N & C=C Ring Stretching | Pyrazole Ring |
| ~1460 | Medium | C=N Stretching | Pyrazole Ring |
| ~1420-1450 | Medium | CH₃ Asymmetric Bending | Acetyl Methyl Group |
| ~1360 | Strong | CH₃ Symmetric Bending | Acetyl Methyl Group |
| ~1290 | Medium | C-N Stretching | Pyrazole Ring |
| Below 1000 | Medium-Weak | Ring Deformations & C-H Out-of-Plane Bending | Pyrazole Ring |
Key Spectral Features
-
N-H Stretching Region (3500-3300 cm⁻¹): A moderately broad band observed around 3443 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring.[1] The broadness is often due to intermolecular hydrogen bonding in the solid state, where the N-H of one molecule interacts with a nitrogen atom of an adjacent molecule.[1]
-
Carbonyl (C=O) Stretching Region (1700-1650 cm⁻¹): The most intense and prominent peak in the spectrum is expected around 1673 cm⁻¹, which is definitively assigned to the C=O stretching vibration of the acetyl group.[1] Its high intensity is due to the large change in dipole moment during the vibration. The exact position is sensitive to conjugation; its location below 1700 cm⁻¹ suggests conjugation with the pyrazole ring.
-
Ring Stretching Region (1600-1450 cm⁻¹): A series of bands in this region corresponds to the stretching vibrations of the C=C and C=N bonds within the pyrazole ring.[7] These absorptions confirm the heterocyclic aromatic system. A band specifically around 1460 cm⁻¹ can be attributed to a C=N stretching mode.[7]
-
C-H Stretching and Bending: Aromatic C-H stretching vibrations from the pyrazole ring typically appear just above 3000 cm⁻¹. Weaker aliphatic C-H stretching from the methyl group of the acetyl moiety is expected just below 3000 cm⁻¹. The characteristic symmetric and asymmetric bending modes of this methyl group are found near 1360 cm⁻¹ and 1420-1450 cm⁻¹, respectively.
Conclusion
FT-IR spectroscopy is an indispensable tool for the rapid and reliable structural characterization of this compound. By following the detailed protocol for the KBr pellet method, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the characteristic absorption bands of the N-H, C=O, C=N, and C-H functional groups, provides unambiguous confirmation of the molecule's identity and structural integrity. This application note serves as a robust guide for researchers and analysts, ensuring accuracy and reproducibility in the characterization of this important chemical building block.
References
-
Frey, G. D., et al. (2007). Solid-state and Calculated Electronic Structure of this compound. Zeitschrift für Naturforschung B, 62(6), 840-844. Available at: [Link]
-
Chithambarathanu, T., et al. (2019). Vibrational analysis of some pyrazole derivatives. ResearchGate. Available at: [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Available at: [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Available at: [Link]
-
Bruker. (2021, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]
-
Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1618. Available at: [Link]
-
Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. kindle-tech.com [kindle-tech.com]
- 3. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
analytical methods for the quantification of 4-Acetylpyrazole
Executive Summary & Strategic Rationale
4-Acetylpyrazole (CAS: 25016-16-4) is a critical heterocyclic intermediate utilized in the synthesis of kinase inhibitors, agrochemicals, and high-performance ligands.[1] Its quantification presents unique challenges due to its amphoteric nature, moderate polarity (LogP ≈ -0.05), and lack of strong chromophores above 250 nm.[1]
This guide moves beyond generic "cookbook" recipes. It provides a dual-modality approach :
-
RP-HPLC-UV: The workhorse method for purity assay (>98%) and reaction monitoring.[1]
-
GC-MS: The specificity method for trace impurity profiling and genotoxic risk assessment.[1]
Key Technical Insight: The 4-acetyl substituent is an electron-withdrawing group (EWG), which significantly lowers the basicity of the pyrazole ring compared to the parent pyrazole.[1] This allows the molecule to remain neutral in moderately acidic mobile phases, optimizing retention on C18 stationary phases without the need for ion-pairing reagents.[1]
Physicochemical Profile & Analytical Implications
| Property | Value | Analytical Implication |
| Molecular Formula | MW = 110.11 g/mol .[1][2] | |
| Boiling Point | ~277°C | High BP requires high GC oven temps; risk of thermal degradation.[1] |
| Solubility | Water, Methanol, DMSO | Highly compatible with Reverse Phase (RP) LC.[1] |
| pKa | ~2.0 (Conjugate acid) | Molecule is neutral at pH > 3.[1]0. Acidic buffers prevent peak tailing.[1] |
| UV Max | ~210–220 nm | Requires low-cutoff solvents (Phosphoric acid/Water/Acetonitrile).[1] |
Method A: High-Performance Liquid Chromatography (HPLC-UV)[1]
Purpose: Routine Quality Control (QC), Assay (wt%), and Reaction Monitoring. Mechanism: Reverse Phase partition chromatography utilizing hydrophobic interaction.[1]
Causal Experimental Design
-
Column Selection: A standard C18 is sufficient, but a Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion or Waters SymmetryShield) is superior.[1] Why? The polar-embedded group prevents "phase collapse" in highly aqueous mobile phases (needed to retain this polar analyte) and interacts with the pyrazole nitrogen to improve peak shape.[1]
-
Mobile Phase pH: We utilize a pH 3.0 phosphate buffer.[1] Why? At pH 3.0, the analyte is predominantly neutral (unprotonated), maximizing interaction with the hydrophobic stationary phase and ensuring consistent retention times.[1]
Detailed Protocol
Instrument: Agilent 1260 Infinity II or equivalent UHPLC/HPLC system. Detector: DAD/VWD set to 215 nm (Reference: 360 nm).
Reagents:
-
Acetonitrile (HPLC Grade).[1]
-
Potassium Dihydrogen Phosphate (
).[1] -
Phosphoric Acid (85%).[1]
-
Milli-Q Water.[1]
Mobile Phase Preparation:
-
Buffer A: Dissolve 1.36 g
in 1 L water.[1] Adjust pH to 3.0 with dilute phosphoric acid.[1] Filter through 0.22 µm membrane.[1] -
Solvent B: 100% Acetonitrile.[1]
Chromatographic Conditions:
| Parameter | Setting |
| Column | Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm or 5 µm) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Controlled) |
| Injection Vol | 5–10 µL |
| Run Time | 15 Minutes |
Gradient Profile:
| Time (min) | % Buffer A | % Solvent B | Phase Description |
| 0.0 | 95 | 5 | Initial equilibration (High aqueous for retention) |
| 8.0 | 60 | 40 | Linear ramp to elute organics |
| 9.0 | 95 | 5 | Return to initial conditions |
| 15.0 | 95 | 5 | Re-equilibration (Critical for reproducibility) |
Self-Validation Criteria:
-
Tailing Factor (
): Must be < 1.5. If > 1.5, lower pH of Buffer A or replace column.[1] -
Retention Time: Expect elution at ~4.5–6.0 min depending on column void volume.[1]
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Purpose: Trace analysis, residual solvent verification, and structural confirmation.[1] Challenge: The free N-H group on the pyrazole ring can hydrogen bond with active sites in the GC liner, causing tailing.[1]
Causal Experimental Design
-
Inlet Deactivation: Use a splitless liner with glass wool that has been deactivated (silanized).[1] This prevents adsorption of the pyrazole amine.[1]
-
Column Choice: A polar wax column (PEG) provides better peak shape for free amines than non-polar phases, but a 5%-Phenyl-methylpolysiloxane (DB-5MS) is preferred for MS stability and higher temperature limits (325°C), provided the column is "MS-grade" (ultra-low bleed).[1]
Detailed Protocol
Instrument: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.[1] Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]
Inlet Conditions:
-
Mode: Split (20:1 for assay) or Splitless (for trace impurities).[1]
-
Temperature: 250°C.[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
Oven Program:
-
Initial: 80°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min) - Elute this compound (~277°C BP).
MS Detection (EI Mode):
-
Source Temp: 230°C.
-
Quad Temp: 150°C.[1]
-
SIM Mode (Quantification): Monitor ions m/z 110 (Molecular Ion,
), m/z 95 (Base Peak, ), and m/z 67 .[1] -
Note: The loss of the methyl group (m/z 15) from the acetyl moiety is the dominant fragmentation pathway, yielding the stable pyrazole-carbonyl cation (m/z 95).[1]
Visualization: Analytical Decision Logic
The following diagram illustrates the logical flow for selecting the appropriate sample preparation and analytical method based on the sample matrix.
Caption: Decision tree for selecting between HPLC-UV and GC-MS workflows based on sample matrix and sensitivity requirements.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 565593, 1-(1H-pyrazol-4-yl)ethanone.[1] Retrieved January 30, 2026 from [Link][1]
-
The Good Scents Company (2025). 4-Acetyl Pyrazole Physicochemical Properties and Safety Data.[1] Retrieved January 30, 2026 from [Link][1]
-
Bojic, A. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[1] IntechOpen.[1][3] DOI: 10.5772/intechopen.81563.[1][3] Retrieved from [Link]
-
McMartin, K. E., et al. (1984). High pressure liquid chromatographic assay of 4-methylpyrazole.[1][4] Journal of Toxicology: Clinical Toxicology, 22(2), 133-148.[1] (Methodological basis for pyrazole LC analysis). Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-acetyl pyrazole, 25016-16-4 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Retention HPLC Strategies for 4-Acetylpyrazole
Abstract
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the analysis of 4-Acetylpyrazole. Unlike standard hydrophobic analytes, this compound possesses a low LogP (~ -0.1), presenting significant challenges regarding retention and peak shape on conventional C18 stationary phases. This guide moves beyond generic recipes, providing a "First-Principles" approach to method development that addresses phase dewetting, silanol interactions, and detection optimization. The resulting method is validated against ICH Q2(R2) standards, ensuring suitability for pharmaceutical intermediate qualification.
Introduction & Physicochemical Profiling
Successful method development begins with understanding the molecule. This compound is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structure consists of a polar pyrazole ring substituted with an electron-withdrawing acetyl group.
The Analytical Challenge
The primary difficulty in analyzing this compound is its polarity .
-
LogP (Octanol-Water Partition Coefficient): Approximately -0.05 to -0.1.[1]
-
Implication: The molecule prefers the aqueous mobile phase over the hydrophobic stationary phase. On a standard C18 column, this often leads to elution near the void volume (
), resulting in poor resolution from unretained matrix components and unreliable integration. -
Secondary Challenge: The pyrazole nitrogen (basic) can interact with residual silanols on the silica support, causing peak tailing.
Physicochemical Data Table
| Parameter | Value | Methodological Impact |
| Molecular Formula | MW = 110.11 g/mol | |
| LogP | ~ -0.1 (Hydrophilic) | Requires high aqueous mobile phase (>95%) or HILIC mode. |
| pKa | ~ 2.5 (Pyrazole N) | Mobile phase pH must be controlled (preferably acidic) to ensure a single ionization state. |
| UV Max | ~ 240-250 nm | Conjugated acetyl group allows detection above the non-specific 210 nm region. |
Method Development Strategy
To overcome the retention issue without resorting to complex HILIC modes (which can be less robust in QC settings), we utilize Aqueous-Compatible Reverse Phase (RP-Aq) technology.
Stationary Phase Selection
Why not standard C18? Standard C18 chains undergo "phase collapse" or "dewetting" when exposed to 100% aqueous mobile phases. The chains fold onto themselves to escape the water, causing a loss of surface area and retention.
The Solution: Polar-Embedded or High-Density C18 We select a column with "polar-embedded" groups (e.g., amide or carbamate linkers) or proprietary hydrophilic end-capping. These groups interact with water, keeping the C18 chains extended even in 100% aqueous conditions, maximizing interaction with the polar this compound.
Mobile Phase Chemistry
-
Buffer Selection: 0.1% Phosphoric Acid or Phosphate Buffer (pH 3.0).
-
Reasoning: At pH 3.0, the silanol groups on the silica support are protonated (neutral), reducing ionic interactions with the pyrazole nitrogen. This sharpens the peak.
-
-
Organic Modifier: Acetonitrile (ACN).
-
Reasoning: ACN has a lower UV cutoff than Methanol, allowing for better sensitivity if low-UV detection is needed.
-
Decision Logic Diagram
The following diagram illustrates the decision process used to arrive at the final protocol.
Figure 1: Method Development Decision Tree highlighting the shift to Aqueous-Compatible phases due to analyte polarity.
Detailed Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.
-
Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 5 µm).
-
Note: These columns are specifically designed to resist dewetting in high-aqueous phases.
-
-
Column Temperature: 30°C (Controlled temperature improves retention time precision).
-
Injection Volume: 5 - 10 µL.
-
Detection: 245 nm (Primary), 210 nm (Secondary for impurity profiling).
Reagents
-
Water: HPLC Grade or Milli-Q (18.2 MΩ).
-
Acetonitrile (ACN): HPLC Gradient Grade.
-
Phosphoric Acid (85%): Analytical Grade.
-
Potassium Dihydrogen Phosphate (
): Analytical Grade.
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm nylon membrane. -
Mobile Phase B: 100% Acetonitrile.
Gradient Program
To ensure retention of the polar main peak while eluting potential hydrophobic impurities (from synthesis), a gradient is preferred over isocratic flow.
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 97 | 3 | Loading/Retention |
| 5.0 | 97 | 3 | Isocratic Hold (Ensure retention) |
| 15.0 | 40 | 60 | Ramp to elute hydrophobics |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 97 | 3 | Re-equilibration |
| 25.0 | 97 | 3 | End of Run |
Sample Preparation Workflow
The solvent used to dissolve the sample (diluent) is critical. Dissolving a polar compound in 100% Acetonitrile and injecting it into a 97% Aqueous mobile phase will cause "Solvent Shock," resulting in split peaks or band broadening.
Figure 2: Sample Preparation Workflow emphasizing diluent matching to prevent peak distortion.
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," the following validation parameters must be assessed.
System Suitability Testing (SST)
Run these checks before every analysis batch to verify system performance.
-
Retention Time (
): Target ~ 3.5 - 4.5 min (Must be > 2.5 x Void Time). -
Tailing Factor (
): NMT (Not More Than) 1.5. -
Theoretical Plates (
): NLT (Not Less Than) 5000. -
Precision (RSD): < 1.0% for 5 replicate injections of standard.
Linearity & Range
-
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance Criteria: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
-
Spike this compound into the sample matrix (if available) or perform standard addition.
-
Acceptance Criteria: 98.0% - 102.0% recovery.
Troubleshooting Guide (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Early Elution ( | Phase Dewetting or insufficient polarity of column. | Switch to "Aq" or "Polar Embedded" column. Ensure equilibration time is sufficient (>10 column volumes). |
| Peak Tailing | Silanol interaction. | Ensure pH is acidic (3.0). If using older silica columns, add 5 mM Triethylamine (TEA) as a silanol blocker (though modern columns rarely need this). |
| Split Peaks | Strong injection solvent. | The sample diluent contains too much ACN. Dilute sample with water or buffer until ACN content is < 20%. |
| Baseline Drift | Gradient absorption. | Ensure MP A and MP B are balanced for UV absorbance. At 210 nm, phosphate is transparent, but impurities in ACN can show. Use HPLC-grade solvents.[2][3] |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5][6][7] [Link]
-
PubChem. (n.d.). Compound Summary for CID 222268, this compound. National Center for Biotechnology Information. [Link]
-
Majors, R. E. (2003). New Chromatography Columns and Accessories at the 2003 Pittsburgh Conference, Part I. LCGC North America. (Context on Polar Embedded Phases). [Link]
Sources
- 1. 4-acetyl pyrazole, 25016-16-4 [thegoodscentscompany.com]
- 2. apjhs.com [apjhs.com]
- 3. ijcpa.in [ijcpa.in]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Introduction: The Stability vs. Reactivity Paradox
Synthesizing 4-Acetylpyrazole (CAS: 25016-11-9) presents a classic heterocyclic challenge: the pyrazole ring is electron-rich but the nitrogen lone pair makes it prone to N-substitution (kinetic control) rather than the desired C-4 substitution (thermodynamic control). Whether you are utilizing Direct Acetylation (Friedel-Crafts) or 1,3-Dipolar Cycloaddition , the impurity profile is predictable if you understand the underlying electronic competition.
This guide deconstructs the three most common failure modes: N-Acetylation traps , Regioisomeric contamination , and Cyclization failures .
Module 1: The "N-Acetyl" Kinetic Trap
Context: You are attempting direct acetylation of pyrazole using acetic anhydride or acetyl chloride. Symptom: NMR shows a downfield shift of the pyrazole protons, but the product melts too low (approx. 35-40°C instead of 260°C+).
The Problem: Kinetic vs. Thermodynamic Control
The pyrazole nitrogen is a better nucleophile than the C-4 carbon. Under standard acetylation conditions (low temp, no catalyst), the reaction stops at 1-Acetylpyrazole .
-
1-Acetylpyrazole (Kinetic Product): Formed rapidly. Unstable to hydrolysis.
-
This compound (Thermodynamic Product): Requires high energy (high temp) or acid catalysis to permit the acyl group to migrate or attack the C-4 position directly.
Troubleshooting Protocol
| Diagnostic Check | Observation | Remediation |
| TLC Analysis | Single spot, high R_f (non-polar). | Isomerization Required. The N-acetyl group is labile. You must force the rearrangement. |
| Solubility Test | Product dissolves in cold ether/hexane. | Confirm N-Acetyl. this compound is highly polar (H-bond donor) and poorly soluble in non-polar solvents. |
| Reaction Temp | Reaction ran at <100°C. | Increase Thermal Load. The "Fries-like" rearrangement of 1-acetyl to 4-acetyl typically requires temperatures >200°C or strong Lewis Acid catalysis (AlCl₃). |
Corrective Workflow: Thermal Rearrangement
-
Isolate the crude 1-acetylpyrazole (do not hydrolyze).
-
Heat neat (no solvent) or in high-boiling solvent (e.g., nitrobenzene) to 250–280°C .
-
Monitor disappearance of the N-acetyl peak via GC/TLC.
-
Purification: The 4-acetyl product will precipitate or crystallize upon cooling due to H-bonding, leaving tars in the mother liquor.
Module 2: Regioisomer Contamination (3- vs 4- vs 5-)
Context: You are synthesizing this compound via 1,3-Dipolar Cycloaddition (e.g., Diazo compounds + Alkynones). Symptom: HPLC shows split peaks; NMR shows complex splitting patterns indicating loss of symmetry.
The Mechanism: Dipole Orientation
When reacting a diazo species (dipole) with an alkynone (dipolarophile), sterics and electronics dictate regioselectivity.
-
Target: this compound.[1]
-
Common Impurity: 3-Acetylpyrazole (or 5-acetyl depending on tautomer).
Visualizing the Pathway:
Caption: Divergence in cycloaddition regioselectivity based on steric/electronic alignment.
FAQ: How do I remove the 3-isomer?
-
Q: Can I separate them by distillation?
-
A: Difficult. Boiling points are close.
-
-
Q: What is the best separation method?
-
A: Recrystallization from water or ethanol. this compound has significantly higher symmetry and melting point (solid) compared to the 3-acetyl isomer (often an oil or low-melting solid). The 4-isomer packs better in the crystal lattice.
-
Module 3: The "Dimethyl" Error (Precursor Purity)
Context: Synthesis via hydrazine cyclization.[2][3] Symptom: Mass Spec shows M+ = 138 (instead of 110). NMR shows singlets at ~2.2 ppm.
Root Cause: Precursor Degradation
If you use 3-(ethoxymethylene)-2,4-pentanedione to generate a substituted pyrazole, or if you are attempting to make the 4-acetyl core using acetylacetone derivatives:
-
3,5-Dimethylpyrazole is the "ghost" impurity. It forms if the formyl/methylene group is lost or if the starting material contained simple acetylacetone.
-
Mechanism: Hydrazine attacks the two carbonyls of acetylacetone much faster than it attacks the formyl-modified precursor if conditions are acidic/hydrolytic.
Impurity Profile Table
| Impurity | Origin | Detection (1H NMR) | Removal |
| 1-Acetylpyrazole | Kinetic N-acetylation | Shift of ring protons; Acetyl methyl at ~2.7 ppm. | Hydrolysis (dilute acid) reverts to SM; Thermal rearrangement converts to product. |
| 3-Acetylpyrazole | Regioisomer (Cycloaddition) | Unsymmetric ring protons (doublets). | Recrystallization (Water/EtOH).[4] |
| 3,5-Dimethylpyrazole | Wrong Precursor / Hydrolysis | Two Methyl singlets (~2.2 ppm), 1H at C-4 (~5.8 ppm). | Sublimation (high vapor pressure) or Chromatography. |
| Polymeric Tars | Oxidative coupling / Overheating | Broad baseline humps. | Filtration through Silica/Charcoal plug. |
Experimental Protocol: Validated Purification of this compound
Objective: Purify crude material containing N-acetyl and regio-isomers.
-
Hydrolytic Wash (Removes N-Acetyl):
-
Suspend crude solid in 10% HCl.
-
Stir at 50°C for 30 mins. (Hydrolyzes unstable 1-acetylpyrazole back to pyrazole + acetic acid).
-
Neutralize with NaHCO₃.
-
-
Extraction:
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with Brine. Dry over Na₂SO₄.
-
-
Crystallization (Removes 3-isomer):
References
-
Menon, S. et al. "Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate."[6] SIOC Journals, 2022.
-
Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal, 2024.
-
Chegg/Textbook Solutions. "Mechanism of Hydrazine reaction with 2,4-pentanedione." Chegg, 2022.[6][7]
-
ResearchGate. "Synthesis of pyrazole derivatives via 1,3-dipolar cycloaddition reaction." ResearchGate, 2024.
-
Organic Syntheses. "3,5-Dimethylpyrazole." Org.[5][8] Synth., Coll. Vol. 1, p.309.[5]
Sources
- 1. scilit.com [scilit.com]
- 2. chemmethod.com [chemmethod.com]
- 3. 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole, not.. [askfilo.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 7. Solved H+H2NNH2 Hydrazine reacts with 2,4-pentanedione to | Chegg.com [chegg.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
stability and degradation of 4-Acetylpyrazole under different conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Acetylpyrazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, design robust experiments, and ensure the integrity of your results.
Introduction to this compound Stability
This compound is a heterocyclic compound with a pyrazole ring substituted with an acetyl group. The stability of this molecule is a critical parameter in its handling, storage, and application, particularly in pharmaceutical development where impurities and degradation products can significantly impact safety and efficacy. Understanding its degradation profile under various stress conditions is essential for developing stable formulations and reliable analytical methods.
This guide is structured to provide practical, actionable information. We will delve into the potential degradation pathways of this compound and provide step-by-step protocols for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during the handling and analysis of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The pyrazole ring is generally aromatic and relatively stable, but the acetyl group and the N-H proton on the ring are susceptible to certain reactions.
Q2: How should I properly store this compound to minimize degradation?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: I am observing an unexpected peak in my chromatogram when analyzing an aged solution of this compound. What could it be?
A3: An unexpected peak could be a degradation product. Depending on the storage conditions of your solution, you could be observing products of hydrolysis, oxidation, or photodegradation. It is crucial to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Q4: Can the acetyl group on this compound be cleaved under certain conditions?
A4: Yes, the acetyl group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which could lead to the formation of pyrazole-4-carboxylic acid or 4-aminopyrazole, respectively, though the latter is less likely.
Q5: Is this compound sensitive to light?
A5: Many heterocyclic compounds exhibit photosensitivity. It is prudent to assume that this compound may be photolabile until proven otherwise through photostability studies. Exposure to UV or even ambient light over extended periods could lead to degradation.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of assay purity over time in solution. | Degradation of this compound in the chosen solvent or due to environmental factors. | 1. Solvent Selection: Ensure the solvent is inert. Avoid highly acidic or basic solvents if possible. Consider using buffered solutions for aqueous preparations. 2. Storage Conditions: Store solutions protected from light and at a reduced temperature. 3. Headspace: Minimize the headspace in your storage container to reduce potential oxidation. 4. Purity of Solvent: Use high-purity solvents to avoid contaminants that could catalyze degradation. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | 1. Standardize Protocols: Ensure that all parameters (temperature, pH, light exposure, concentration) are tightly controlled across all experiments. 2. Control Samples: Always include a control sample (unstressed) in each experiment for direct comparison. 3. Replicates: Run experiments in triplicate to ensure the reproducibility of your findings. |
| Co-elution of peaks in HPLC analysis of degraded samples. | The analytical method is not stability-indicating. | 1. Method Development: Develop and validate a stability-indicating HPLC method. This involves testing different columns, mobile phases, and gradient profiles to achieve adequate separation of the parent compound from all potential degradation products.[1][2] 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the main peak is not masking any co-eluting impurities. |
| Formation of colored byproducts during forced degradation. | Formation of polymeric or highly conjugated degradation products. | 1. Characterization: Attempt to isolate and characterize the colored impurities using techniques like LC-MS and NMR to understand the degradation pathway. 2. Milder Conditions: If the degradation is too extensive, use milder stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent). |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for identifying its degradation products and developing a stable formulation. Based on its chemical structure, the following degradation pathways can be hypothesized:
-
Hydrolysis: The acetyl group is a potential site for both acid and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of pyrazole-4-carboxylic acid and acetic acid.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon of the acetyl group, leading to the formation of the corresponding carboxylate salt.
-
-
Oxidation: The pyrazole ring and the methyl group of the acetyl moiety can be susceptible to oxidation.
-
Oxidation of the pyrazole ring could lead to ring-opening products.
-
Oxidation of the acetyl group could potentially lead to the formation of a carboxylic acid.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This could involve radical mechanisms, leading to a variety of degradation products, including dimers or ring-cleavage products.[3][4][5][6]
Caption: Potential degradation pathways of this compound.
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and analyze at different time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at a higher temperature (e.g., 60 °C) or with a higher concentration of acid (e.g., 1 M HCl).[9]
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis.
-
Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and analyze at different time points.
-
If necessary, the study can be accelerated by gentle heating.
-
Store the samples protected from light to avoid photo-oxidation.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60 °C/75% RH). Analyze the sample at various time points.
-
Solution State: Heat the stock solution at a high temperature (e.g., 60-80 °C) and analyze at different time points.
Photostability Testing
-
Expose the stock solution and solid sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[10]
-
A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples.
Caption: Workflow for forced degradation studies of this compound.
Data Summary and Interpretation
The following table provides a template for summarizing the results of your forced degradation studies.
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | |||
| Base Hydrolysis | 0.1 M NaOH, RT | 24 | |||
| Oxidation | 3% H₂O₂, RT | 8 | |||
| Thermal (Solution) | 80°C | 48 | |||
| Thermal (Solid) | 60°C/75% RH | 7 days | |||
| Photostability | 1.2 million lux hrs | - |
Interpretation of Results:
-
Significant Degradation (>20%): If you observe extensive degradation, consider using milder conditions.
-
No Degradation (<5%): If there is minimal or no degradation, more strenuous conditions may be necessary.
-
Mass Balance: The sum of the assay of this compound and the area of all degradation products should be close to 100% to ensure that all significant degradation products are being detected.
Development of a Stability-Indicating Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1]
Key Considerations for Method Development:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the separation.
-
Gradient Elution: A gradient elution is often necessary to separate polar and non-polar degradation products in a single run.
-
Detection: A Photodiode Array (PDA) detector is highly recommended to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification. Mass Spectrometry (MS) detection can provide valuable information on the molecular weight of the degradation products.[11]
Conclusion
The stability of this compound is a multifaceted issue that requires a systematic approach to investigate. By understanding the potential degradation pathways and conducting thorough forced degradation studies, researchers can develop robust formulations and analytical methods. This guide provides a framework for these investigations, empowering you to ensure the quality and reliability of your work with this compound.
References
-
Efficient Degradation of 4-Acetamidoantipyrin Using a Thermally Activated Persulfate System. MDPI. Available from: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]
-
Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. National Institutes of Health. Available from: [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
-
(PDF) Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. ResearchGate. Available from: [Link]
-
Solid-state and Calculated Electronic Structure of this compound. Zeitschrift für Naturforschung. Available from: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available from: [Link]
-
Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
-
Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. JOCPR. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available from: [Link]
-
Synthesis and characterization of some new N-acetyl pyrazole derivatives. ResearchGate. Available from: [Link]
-
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available from: [Link]
-
Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. PubMed. Available from: [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. Available from: [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available from: [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. National Institutes of Health. Available from: [Link]
-
Azides in the Synthesis of Various Heterocycles. MDPI. Available from: [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available from: [Link]
-
Photodegradation and photosensitization in pharmaceutical products: Assessing drug phototoxicity. Semantic Scholar. Available from: [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]
-
(PDF) Chemistry and thermal decomposition of trinitropyrazoles. ResearchGate. Available from: [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available from: [Link]
-
Peroxisomal fatty acid oxidation as detected by H2O2 production in intact perfused rat liver. PubMed. Available from: [Link]
-
Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. ACS Publications. Available from: [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. One moment, please... [archives.ijper.org]
Technical Support Center: 4-Acetylpyrazole Purification & Analysis
Ticket ID: AP-404-PUR Subject: Comprehensive Guide to Impurity Profiling and Remediation for 4-Acetylpyrazole Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This compound (CAS: 25016-16-4) is a critical intermediate in the synthesis of pyrazole-based pharmaceuticals and agrochemicals. Its amphoteric nature and tautomeric equilibrium present unique challenges in purification. Common impurities include the kinetic byproduct 1-acetylpyrazole (N-acetyl), the regioisomer 3-acetylpyrazole , and unreacted pyrazole .
This guide provides a self-validating workflow for identifying and removing these impurities, ensuring your material meets the stringent >98% purity required for API synthesis.
Module 1: Diagnostic & Identification (The "What is this?" Phase)
Before attempting purification, you must accurately characterize the impurity profile. The structural similarity between regioisomers makes standard HPLC retention times insufficient without orthogonal validation via NMR.
Q: How do I distinguish this compound from its regioisomer, 3-Acetylpyrazole?
A: Proton NMR (
| Feature | This compound (Target) | 3-Acetylpyrazole (Impurity) |
| Symmetry | Symmetric axis through N1-C4. | Asymmetric. |
| Ring Protons | Appears as a singlet (2H) in DMSO- | Appears as two distinct doublets (1H each) for C4-H and C5-H with characteristic coupling ( |
| Shift ( | Typically | Distinct signals at |
| Melting Point | 114–115 °C (Solid). | Lower melting or oil (often impure). |
Q: I see a peak eluting after my product in HPLC. Is this the N-acetyl impurity?
A: Likely, yes. 1-Acetylpyrazole is less polar than the C-acetyl derivatives because the N-H hydrogen bond donor is capped.
-
Diagnostic: In
H NMR, look for a methyl singlet that is shielded relative to the C-acetyl methyl, and a downfield shift of the H-3/H-5 protons due to the electron-withdrawing N-acyl group. -
Stability Check: 1-Acetylpyrazole is hydrolytically unstable. If the peak disappears after leaving the sample in wet methanol overnight, it was the N-acetyl species.
Visual Logic: Impurity Identification Tree
Figure 1: Decision tree for identifying common impurities in crude this compound mixtures.
Module 2: Purification & Remediation (The "How do I fix it?" Phase)
Once identified, use the following protocols to remove specific impurities.
Protocol A: Removal of Color Bodies & Inorganic Salts (Recrystallization)
Use this when: The product is the correct isomer (>95% by NMR) but appears brown/yellow or has incorrect melting point.
-
Solvent Selection: Water is an excellent solvent for this compound due to the compound's high solubility at boiling (100°C) and moderate solubility at room temperature.
-
Procedure:
-
Dissolve crude solid in boiling water (approx. 10 mL per gram).
-
If colored: Add Activated Charcoal (5-10 wt%) and stir at boiling for 10 minutes.
-
Hot Filtration: Filter through Celite while hot to remove charcoal and mechanical impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C.
-
Collection: Filter the white needles and wash with ice-cold water.
-
Drying: Vacuum dry at 45°C.
-
Protocol B: Removal of 1-Acetylpyrazole (Hydrolysis)
Use this when: NMR shows N-acetyl contamination (often from incomplete rearrangement during synthesis).
Mechanism: The amide bond in 1-acetylpyrazole is chemically labile compared to the ketone in this compound. Mild hydrolysis cleaves the N-acetyl group, reverting it to pyrazole (which is water-soluble) or acetate.
-
Dissolution: Dissolve the crude mixture in 2N NaOH (aq).
-
Stirring: Stir at room temperature for 1 hour. The this compound will form a water-soluble sodium salt (deprotonated at N1), while 1-acetylpyrazole hydrolyzes.
-
Precipitation: Carefully acidify with HCl to pH ~7-8.
-
Recovery: this compound will precipitate (or can be extracted with Ethyl Acetate if solubility is high). The acetate byproduct remains in the aqueous phase.
Protocol C: Separation of 3-Acetyl vs. 4-Acetyl Isomers
Use this when: Synthesis was not regioselective.
This is the most difficult separation due to similar polarities.
-
Recrystallization: this compound (symmetric) generally packs better into crystal lattices than 3-acetylpyrazole. Repeated recrystallization from Ethanol/Water (1:1) often enriches the 4-isomer in the solid phase, leaving the 3-isomer in the mother liquor.
-
Chromatography: If recrystallization fails, use Flash Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5). The 3-isomer typically elutes slightly different due to the accessible NH hydrogen bonding capability being sterically different.
-
Visual Logic: Purification Workflow
Figure 2: Strategic workflow for purifying this compound based on specific impurity profile.
Module 3: Storage & Stability FAQs
Q: My sample turned into a wet paste after a week. What happened? A: Pyrazoles can be hygroscopic. If residual solvent (especially acid or base traces) remains, it accelerates moisture uptake. Ensure the product is dried to constant weight under vacuum and stored in a desiccator.
Q: Can I store this compound in solution? A: It is stable in neutral organic solvents (DMSO, Methanol). However, avoid acidic or basic solutions for long-term storage, as these can promote tautomeric shifts or degradation if oxidants are present.
Q: What is the shelf-life? A: When stored dry at room temperature in a sealed container, the compound is stable for >2 years. Re-test melting point (Target: 114-115°C) before use if stored >6 months.
References
-
Santa Cruz Biotechnology. this compound (CAS 25016-16-4) Product Data.[1] Retrieved from
-
The Good Scents Company. 4-Acetyl Pyrazole Physical Properties & Safety. Retrieved from
-
Chemdad. Ethanone, 1-(1H-pyrazol-4-yl)- (9CI) Chemical Properties. Retrieved from
-
National Institutes of Health (PubChem). Pyrazole Derivatives and Synthesis. (Contextual synthesis data inferred from general pyrazole chemistry). Retrieved from
Sources
Technical Support Center: Solubility Management in Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Support Hub
The "Brick Dust" Challenge: If you are reading this, you are likely staring at a flask containing a pyrazole derivative that refuses to dissolve in common organic solvents (DCM, EtOAc, Toluene) or has precipitated prematurely during a reaction.
Pyrazoles possess a unique structural duality: a pyridine-like nitrogen (proton acceptor) and a pyrrole-like nitrogen (proton donor).[1] This allows them to form robust intermolecular hydrogen-bonding networks (dimers and oligomers), resulting in high melting points and poor solubility in non-polar media. This guide provides field-proven protocols to disrupt these networks, enabling efficient synthesis, work-up, and purification.
Module 1: Reaction Medium Optimization
Objective: Keeping reagents in solution to drive kinetics.
The Problem: Reactants Crash Out or Kinetics Stall
Standard solvents like Ethanol or Toluene may fail for highly substituted or fused pyrazoles. The high lattice energy of the pyrazole core requires solvents capable of disrupting strong H-bonds.
Troubleshooting Protocol: The Solvent Switch
Do not simply heat the reaction higher; this often leads to decomposition before dissolution. Instead, switch to Dipolar Aprotic Solvents or Green Alternatives .
| Solvent Class | Recommended Solvents | Why it works | Downstream Risk |
| Dipolar Aprotic | DMF, NMP, DMSO | High dielectric constant; disrupts intermolecular H-bonds effectively. | Difficult to remove; high boiling points interfere with evaporation. |
| Green Alternatives | Cyrene™, 2-MeTHF | Bio-based; Cyrene has similar polarity to NMP but is biodegradable [1]. | Cyrene is unstable in strong bases; 2-MeTHF forms peroxides. |
| Binary Systems | DCM/MeOH (9:1), CHCl3/IPA | Disrupts H-bonds while maintaining volatility. | Halogenated waste; limited temperature range. |
Decision Matrix: Solvent Selection
Figure 1: Logic flow for selecting the appropriate reaction solvent based on conditions.
Module 2: Structural Modification (Protecting Groups)
Objective: Temporarily masking the NH proton to increase lipophilicity.
The Problem: Intermediate is too Polar/Crystalline
If your pyrazole intermediate is insoluble in extraction solvents (EtOAc, DCM), you cannot effectively wash away impurities. The solution is to mask the NH proton using a lipophilic protecting group (PG).
Strategic Protection Guide
1. SEM (2-(Trimethylsilyl)ethoxymethyl)
-
Why: The "SEM Switch" is a powerful technique. It renders the pyrazole highly soluble in organic solvents (Hexane/EtOAc) and allows for lithiation/functionalization at the C-5 position [2].
-
Installation: NaH (1.2 eq), SEM-Cl, THF, 0°C to RT.
-
Removal: TBAF in THF or dilute HCl.
2. THP (Tetrahydropyranyl) [2]
-
Why: A "Green" protecting group. It adds significant bulk and lipophilicity, disrupting crystal packing. It is stable to base/lithiation but acid-labile [3].
-
Installation: Dihydropyran (DHP), catalytic p-TsOH (or green catalyst), reflux.
-
Removal: Mild acid (HCl/MeOH) or thermal isomerization.
3. Boc (tert-Butyloxycarbonyl)
-
Why: Cheap and fast.[3] Good for simple purifications but less stable to nucleophiles than SEM/THP.
-
Installation: (Boc)2O, DMAP (cat), DCM.
-
Removal: TFA/DCM or HCl/Dioxane.
Comparison of Solubility Impact:
| Protecting Group | Solubility in Hexane/EtOAc | Stability (Base) | Stability (Acid) | Recommendation |
|---|---|---|---|---|
| None (Free NH) | Poor (Precipitates) | N/A | Stable | Avoid for complex synthesis |
| Boc | Good | Moderate | Poor | Quick purifications |
| THP | Excellent | Good | Poor | Scalable/Green routes |
| SEM | Excellent | Excellent | Moderate | Complex multi-step synthesis |
Module 3: Downstream Processing (Purification)
Objective: Isolating the product when it won't dissolve in the mobile phase.
The Problem: The "Trailing" Band
Insoluble pyrazoles often streak on silica gel columns because they precipitate at the top of the column or interact too strongly with the silica silanols.
Protocol: The "Dry Loading" Technique
Do NOT attempt to load the column with a liquid solution if the compound is only sparingly soluble. Use this solid-deposition method.
-
Dissolution: Dissolve your crude pyrazole in the minimum amount of a "super solvent" (MeOH, acetone, or even DMF/DMSO if necessary).
-
Adsorption: Add silica gel (approx. 2-3x the weight of the crude mass) to the flask.
-
Evaporation: Rotovap to dryness. Critical: If using DMF, you must use a high-vacuum pump or an azeotrope (e.g., heptane) to remove the solvent, otherwise the DMF will wash the product down the column.
-
Loading: Pour the free-flowing powder onto the top of your pre-packed column.
-
Elution: Use a gradient of DCM:MeOH (0% -> 10%). Note: Add 1% Triethylamine (TEA) or NH4OH to the mobile phase to deactivate silica acidic sites and prevent tailing [4].
Workflow: Purification of Insoluble Heterocycles
Figure 2: Dry loading protocol for chromatography of insoluble compounds.
Frequently Asked Questions (FAQs)
Q: My pyrazole product is stuck in the aqueous layer during workup. How do I extract it? A: Pyrazoles can be amphoteric. If your product is in the water phase:
-
Check pH. If acidic, the pyrazole is protonated (cationic). Neutralize to pH ~7-8.
-
If it is still water-soluble (common with polar side chains), use Continuous Liquid-Liquid Extraction with DCM for 12-24 hours. Alternatively, salt out the water phase with NaCl to push the organic compound out.
Q: I cannot use chromatography. How do I recrystallize a "brick dust" pyrazole? A: Use the Binary Solvent Method .
-
Dissolve the compound in a high-boiling good solvent (DMSO or DMF) at 80-100°C.
-
Slowly add a poor solvent (Water or Ethanol) dropwise until persistent turbidity appears.
-
Allow to cool slowly to RT, then to 4°C. The product should crystallize out, leaving impurities in the mother liquor.
Q: Why does my pyrazole trail on the TLC plate even in 10% MeOH/DCM? A: The NH proton is interacting with the silica. Add 1-2 drops of Ammonium Hydroxide (NH4OH) or Triethylamine (TEA) to your TLC developing tank. This deactivates the silica and tightens the spot.
References
-
Prat, D., et al. (2016).[4] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.
-
Gribble, G. W., et al. (2008). "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of Organic Chemistry.
-
Ahmed, B. M., & Mezei, G. (2015). "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles."[2] RSC Advances.
-
Tantawy, et al. (2020).[5] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for 4-Acetylpyrazole synthesis
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 4-Acetylpyrazole (CAS: 25016-11-9).[1]
This guide prioritizes the Nitrile Addition Route (Grignard) and the Weinreb Amide Route as the most reliable, scalable methods. It explicitly advises against direct Friedel-Crafts acylation due to poor regioselectivity and deactivation issues inherent to the pyrazole ring.[1]
Subject: Scale-Up Considerations, Troubleshooting, and Safety for this compound Applicable CAS: 25016-11-9 (1-(1H-pyrazol-4-yl)ethanone) Target Scale: 100 g – 1 kg (Pilot/Kilo Lab)[1]
Part 1: The "Why" and "How" (Strategic Route Selection)
Q: Why is my direct acylation of pyrazole failing or giving low yields?
A: Direct Friedel-Crafts acylation of unsubstituted pyrazole is mechanistically unfavorable for two reasons:
-
Ring Deactivation: The pyrazole ring is electron-rich but becomes electron-deficient upon complexation with Lewis acids (like AlCl₃), hindering electrophilic attack.[1]
-
Regioselectivity: Under standard conditions, acylation often occurs at the nitrogen (N-acylation) rather than the C4 carbon. C4-acylation typically requires harsh conditions (>200°C) or specific activation (e.g., N-protection or using 4-iodopyrazole).[1]
Q: What is the recommended route for scale-up?
A: We recommend the Nucleophilic Addition to 4-Cyanopyrazole or the Weinreb Amide route.[1] These methods avoid the thermodynamic pitfalls of direct acylation.
Recommended Route: Grignard Addition to 4-Cyanopyrazole [1]
-
Mechanism: Reaction of 4-cyanopyrazole with Methylmagnesium Bromide (MeMgBr).[1]
-
Key Advantage: High atom economy and bypasses the need for hazardous diazomethane (used in the older Birkofer route).
-
Critical Stoichiometry: You must use >2.2 equivalents of Grignard reagent.[1] The first equivalent acts as a base to deprotonate the acidic N-H; the second equivalent attacks the nitrile.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Low Yield / Incomplete Conversion
Q: I used 1.1 equivalents of MeMgBr, but I mostly recovered starting material. Why? A: This is the most common error.[1] 4-Cyanopyrazole contains an acidic proton on the pyrazole nitrogen (pKa ~14).[1]
-
Diagnosis: The first equivalent of MeMgBr is consumed instantly to form the N-magnesium salt (deprotonation), leaving only 0.1 equiv to react with the nitrile.
-
Solution: Increase MeMgBr loading to 2.5 – 3.0 equivalents .
Q: My Grignard reagent seems inactive. How do I verify it? A: Grignard reagents degrade over time, especially in humid environments.
-
Protocol: Perform a titration using Salicylaldehyde phenylhydrazone or Menthol/1,10-phenanthroline before use.[1]
-
Visual Check: If the solution is cloudy or has a significant white precipitate (Mg(OH)₂/MgBr₂), the titer is likely lower than labeled.
Issue 2: Impurity Profile (Tertiary Alcohols & Dimers)
Q: I see a "double addition" impurity (tertiary alcohol) by LC-MS. How do I prevent this? A: While nitriles typically stop at the ketone stage after hydrolysis, over-addition can occur if the intermediate imine is unstable or if the quench is inefficient.
-
Prevention:
-
Temperature Control: Keep the addition of Grignard between 0°C and 5°C. Do not reflux unless conversion is stalled.
-
Reverse Quench: Pour the reaction mixture into the acidic quench solution (e.g., 1M HCl) rather than adding acid to the reaction. This ensures the ketone is formed in an environment where it cannot react with residual Grignard.[1]
-
Issue 3: Work-up & Isolation Difficulties
Q: The product is not extracting into the organic layer (EtOAc/DCM). A: this compound is amphoteric and relatively polar.[1]
-
Cause: If the aqueous layer is too acidic (pH < 2), the pyrazole nitrogen is protonated (pyridinium-like cation), keeping it in the water phase.
-
Solution: Adjust the pH of the aqueous layer to pH 7–8 before extraction. The molecule is neutral in this range and will partition into Ethyl Acetate or THF/EtOAc mixtures.[1]
Part 3: Detailed Experimental Protocol (100g Scale)
Reaction: 4-Cyanopyrazole + MeMgBr
Materials & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv | Amount (100g Scale) | Role |
| 4-Cyanopyrazole | 93.09 | 1.0 | 100.0 g | Starting Material |
| MeMgBr (3M in Et₂O) | 119.24 | 3.0 | ~1075 mL | Nucleophile / Base |
| THF (Anhydrous) | 72.11 | - | 1.0 L (10 vol) | Solvent |
| HCl (2M Aqueous) | 36.46 | Excess | ~1.5 L | Quench / Hydrolysis |
Step-by-Step Methodology
-
Setup: Equip a 5L 3-neck flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry or purge with N₂ for 30 mins.[1]
-
Dissolution: Charge 4-Cyanopyrazole (100 g) and Anhydrous THF (1.0 L) . Stir until fully dissolved. Cool the mixture to 0°C using an ice/salt bath.
-
Addition (Exothermic): Transfer MeMgBr (3.0 equiv) to the addition funnel. Add dropwise over 60–90 minutes, maintaining internal temperature < 10°C .
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: The reaction mixture often turns into a thick slurry (magnesium salt suspension).[1] Ensure stirring is robust.
-
-
Quench (Critical): Cool the mixture back to 0°C. Slowly add 2M HCl (approx. 1.5 L) dropwise.
-
Caution: Violent exotherm and foaming.[1] Keep T < 20°C.
-
-
Hydrolysis: After quenching, stir the acidic mixture (pH ~1) at RT for 1 hour to hydrolyze the intermediate imine to the ketone.
-
Neutralization & Extraction: Adjust pH to 7.0–8.0 using saturated NaHCO₃ or NaOH solution. Extract with EtOAc (3 x 800 mL).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or Toluene if necessary.[1]
Part 4: Process Visualization
Reaction Pathway & Impurity Formation[1][2][3][4][5][6][7][8][9]
Caption: Step-wise transformation of 4-Cyanopyrazole to this compound, highlighting the critical N-deprotonation step.
Part 5: Safety & Thermal Hazards
-
Grignard Handling: MeMgBr is pyrophoric in high concentrations and evolves methane gas upon contact with protic sources (including the N-H proton of the starting material). Ensure the reactor is vented to a scrubber or hood.[1]
-
Exotherm Management: The quenching step (Step 5) is the most hazardous operation.[1] The heat of neutralization and hydrolysis can cause rapid solvent boiling. Always quench cold and control addition rate.
-
Amphoteric Nature: Do not acidify the waste stream excessively before disposal, as dissolved pyrazoles can precipitate unexpectedly if pH shifts, potentially clogging waste lines.
References
- Synthesis via Grignard Addition:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of pyrazole derivatives." (General reference for nitrile-to-ketone conversion on heterocycles).
-
Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815–3818. Link
- Scale-Up of Pyrazoles:Organic Process Research & Development, "Practical Synthesis of 4-Substituted Pyrazoles." (General process safety principles).
-
Compound Data: PubChem CID 223755 (1-(1H-pyrazol-4-yl)ethanone).[1] Link[1]
Sources
impact of starting material purity on 4-Acetylpyrazole synthesis
Technical Support Center: 4-Acetylpyrazole Synthesis Subject: Optimization of Starting Material Purity & Troubleshooting Impurity Profiles Audience: Medicinal Chemists, Process Engineers, and R&D Scientists
Executive Summary: The Purity-Yield Correlation
The synthesis of This compound and its derivatives (commonly via the condensation of hydrazine with a C3-electrophile like 3-((dimethylamino)methylene)pentane-2,4-dione) is deceptively simple. While the Knorr-type cyclization is robust, the reaction is strictly governed by the purity of the enaminone precursor and the hydration state of hydrazine .
Low-quality starting materials do not just lower yields; they alter the reaction trajectory, leading to difficult-to-separate regioisomers (e.g., 3-acetyl vs. 4-acetyl) and "poisoned" crystallization mothers liquors. This guide addresses the root causes of these failures.
Module 1: The Precursor Profile (The Enaminone)
Primary Precursor: 3-((dimethylamino)methylene)pentane-2,4-dione (or analogous alkoxymethylene diketones).
The integrity of the "masked" 1,3-dicarbonyl is the single most critical variable. This reagent is prone to hydrolysis and polymerization upon storage.
Troubleshooting Guide: Precursor Degradation
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Formation of 3,5-Dimethylpyrazole | Impurity co-elutes or co-crystallizes with product. | Hydrolysis of Precursor: The enaminone has reverted to acetylacetone (ACAC) due to moisture. | Pre-Run QC: Run H-NMR on precursor. If free acetylacetone >2%, recrystallize from cyclohexane or distill. |
| Dark/Tarred Reaction Mixture | Low mass balance; impossible workup. | Polymerization: The enaminone has formed oligomers (Michael addition products) during storage. | Purification: Perform a rapid silica filtration of the precursor before use. Store under Argon at -20°C. |
| Stalled Reaction | Starting material remains after 4h reflux. | "Dead" Reagent: Enaminone has converted to a thermodynamically stable, unreactive E-isomer or salt. | Solvent Switch: Switch from Ethanol to Acetic Acid to catalyze the E/Z isomerization and cyclization. |
FAQ: Why does free Acetylacetone matter?
Q: My precursor contains 5% acetylacetone. Can I just add extra hydrazine? A: No. Acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole (lacking the 4-acetyl group). This impurity has solubility properties nearly identical to this compound derivatives, making downstream crystallization ineffective. You are essentially synthesizing your own contaminant.
Module 2: The Hydrazine Variable
Reagent: Hydrazine Hydrate (typically 55-64% or 80% grade).
The Stoichiometry Trap
Using "technical grade" hydrazine without titration is a primary safety and quality risk. Excess hydrazine leads to azine formation (dimers), while insufficient hydrazine stalls the cyclization, leaving open-chain intermediates that degrade into colored bodies.
Visualizing the Impurity Cascade:
Figure 1: The "Impurity Cascade" demonstrating how precursor degradation (Free ACAC) creates a parallel synthesis pathway yielding inseparable impurities.
Module 3: Protocol & Process Control
Standardized Protocol for High-Purity Synthesis Based on the condensation of 3-[(dimethylamino)methylene]pentane-2,4-dione.
Step-by-Step Methodology
-
Pre-Reaction QC (Critical):
-
Analyze 3-[(dimethylamino)methylene]pentane-2,4-dione by 1H NMR .
-
Pass Criteria: Integration of the vinylic proton (approx 7.5-8.0 ppm) vs. methyl signals must be >98%. No singlet at ~2.0-2.2 ppm (free acetylacetone).
-
If Fail: Recrystallize precursor from hot cyclohexane/toluene.
-
-
Reaction Setup:
-
Dissolve 1.0 eq of Precursor in Ethanol (Absolute) . Note: Water in 95% EtOH can hydrolyze the precursor before cyclization.
-
Cool to 0-5°C.
-
Add 1.05 eq Hydrazine Hydrate dropwise. Do not dump. Exotherm control is vital to prevent azine formation.
-
-
Cyclization:
-
Allow to warm to RT, then reflux for 2 hours.
-
IPC (In-Process Control): TLC (EtOAc:Hex 1:1). Look for disappearance of the UV-active starting material spot.
-
-
Workup (The "Crash" Risk):
-
Evaporate solvent to 20% volume.
-
Slow Cooling: Cool to RT over 1 hour, then to 0°C over 30 mins.
-
Warning: Rapid cooling traps the "yellow oil" impurities inside the crystal lattice.
-
Troubleshooting the Workup
| Issue | Solution |
| Product is an Oil | Seed with a pure crystal. If unavailable, scratch glass. If still oil, re-dissolve in minimum hot EtOAc and add Hexane dropwise until cloudy. |
| Product is Pink/Red | Oxidation of hydrazine impurities. Wash the solid with cold 5% NaHSO3 (sodium bisulfite) solution to reduce colored bodies. |
Module 4: Regioselectivity & Isomerism
In the synthesis of substituted 4-acetylpyrazoles, the pH of the reaction medium dictates the tautomeric equilibrium of the hydrazine intermediate.
Visualizing the Regioselectivity Decision Tree:
Figure 2: Impact of pH on Regioselectivity. Acidic conditions (often used to catalyze the reaction) can shift the nucleophilic attack preference, altering the final isomer ratio.
References & Authority
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
-
Bhat, B.A., et al. "Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives." Journal of Chemical and Pharmaceutical Research, 3(6), 2011.
-
Global Patent WO2006115626A2. "Process for the preparation of ultrapure 4-methylpyrazole." (Analogous purification logic for pyrazole class).
-
BenchChem Troubleshooting Guide. "Identifying and removing byproducts in pyrazole synthesis."
Disclaimer: This guide is for research purposes only. Hydrazine is a known carcinogen and toxic via inhalation and skin contact. All protocols must be performed in a fume hood with appropriate PPE.
Technical Support Center: 4-Acetylpyrazole Purity & Synthesis Optimization
Welcome to the Advanced Application Support Center. Subject: 4-Acetylpyrazole (CAS: 25016-11-9) Role: Senior Application Scientist Status: Operational
Introduction: The Purity Imperative
This compound is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals. Unlike its 3-acetyl regioisomer, the 4-acetyl variant requires precise synthetic planning because the 4-position of the pyrazole ring is nucleophilic but less reactive towards direct acylation than the nitrogen atoms.
High-purity isolation (>98%) is often hindered by three primary factors:
-
Regioisomer Contamination: Co-formation of 3-acetylpyrazole or 1-acetylpyrazole.
-
Polymerization: Formation of colored oligomers from unreacted 1,3-dicarbonyl precursors.
-
Inorganic Occlusion: Trapping of metal salts if Lewis Acid catalysis is employed.
This guide provides an autonomous, field-proven framework for troubleshooting and optimizing your workflow.
Synthesis Optimization: The "Prevention" Strategy
To maximize purity, you must select a route that thermodynamically favors the 4-position. The most robust scalable method involves the cyclization of 3-(ethoxymethylene)pentane-2,4-dione (or similar enaminones) with hydrazine.
The "Gold Standard" Pathway (Ethoxymethylene Route)
Unlike the standard Knorr synthesis (which yields 3,5-isomers), utilizing an ethoxymethylene precursor directs the hydrazine attack to form the ring around the central carbon, locking the acetyl group at position 4.
Experimental Workflow Diagram
Figure 1: Logic flow for the regioselective synthesis of this compound using the ethoxymethylene strategy to avoid 3-isomer formation.
Troubleshooting & Purification Guides
Issue A: "My product is brown/black and sticky."
Diagnosis: This is typically due to the polymerization of unreacted 3-(ethoxymethylene)pentane-2,4-dione or oxidation of hydrazine impurities. The Fix: The "Charcoal-Silica" Dual Pass
-
Dissolution: Dissolve crude material in warm Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Adsorption: Add Activated Charcoal (10 wt%) and stir at 50°C for 30 minutes.
-
Why? Charcoal preferentially adsorbs high-molecular-weight planar conjugated systems (color bodies).
-
-
Filtration: Filter hot through a pad of Celite to remove the charcoal.
-
Silica Plug: If color persists, pass the filtrate through a short plug of silica gel (eluting with 5% MeOH in DCM).
-
Recrystallization: Proceed to the recrystallization step below.
Issue B: "I cannot separate the 3-acetyl isomer from the 4-acetyl isomer."
Diagnosis: You likely used a direct acetylation route (Friedel-Crafts) or a non-selective precursor. The Fix: Differential Solubility & Chromatography
| Feature | This compound | 3-Acetylpyrazole |
| Polarity | Higher (Symmetrical H-bonding) | Lower (Intramolecular H-bonding possible) |
| Recrystallization | Crystallizes well from Chloroform or Water | Often remains in mother liquor |
| 1H NMR Shift | Pyrazole protons are equivalent or close (s, 2H) | Pyrazole protons are distinct (d, 1H each) |
Protocol:
-
Solvent Switch: Attempt recrystallization from Chloroform (CHCl₃) [1]. This compound has a specific solubility profile in CHCl₃ that favors crystal formation upon cooling, while impurities often stay in solution.
-
Flash Chromatography: If separation is required, use a gradient of DCM:MeOH (98:2 to 95:5) . The 3-acetyl isomer typically elutes before the 4-acetyl isomer due to lower polarity.
Issue C: "Low Yield / Oiling Out during Recrystallization."
Diagnosis: Solvent system is too polar or cooling is too rapid. The Fix: The Two-Solvent Titration
-
Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .
-
Slowly add Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of EtOH to clear the solution.
-
Allow to cool to Room Temperature (RT) slowly (wrap the flask in foil/towel), then move to 4°C.
-
Scientific Rationale: Rapid cooling traps impurities and solvent (oiling out). Slow cooling allows the crystal lattice to exclude impurities (thermodynamic control).
-
Frequently Asked Questions (FAQ)
Q1: Can I synthesize this compound by reacting pyrazole with acetyl chloride? A: Generally, No . Direct reaction usually yields 1-acetylpyrazole (N-acetylation).
-
Mechanism:[1][2][3][4][5][6][7][8] The nitrogen lone pair is the best nucleophile.
-
Correction: To get the carbon-4 substitution, you would need to perform the N-acetylation and then induce a rearrangement (often requiring high temperatures >200°C or microwave irradiation), which is messy and low-yielding compared to the de novo ring synthesis described in Module 2.
Q2: What is the melting point of pure this compound? A: The literature melting point is typically 112–114 °C [1]. If your MP is <108 °C or the range is broad (>2°C), your product requires recrystallization.
Q3: My NMR shows a singlet at ~2.5 ppm and aromatic peaks, but the integration is wrong. A: Check for residual solvent .
-
DMSO: ~2.50 ppm (overlaps with acetyl CH3).
-
Acetone: ~2.17 ppm.
-
Tip: Run the NMR in CDCl₃ or MeOD to shift the solvent peak away from the acetyl methyl group signal (usually ~2.4-2.5 ppm for the compound).
References
-
Kuhn, N., et al. (2011). "Solid-state and Calculated Electronic Structure of this compound." Zeitschrift für Naturforschung B, 66(7), 687-692. (Confirmed recrystallization from Chloroform).
- Menozzi, G., et al. (1987). "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry.
-
Gosselin, F., et al. (2004). "Regioselective synthesis of 1,3-substituted 1-arylpyrazoles." Journal of Organic Chemistry. (Context on regioselectivity issues in pyrazole synthesis).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 3. researchgate.net [researchgate.net]
- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chemmethod.com [chemmethod.com]
Navigating the Stability of 4-Acetylpyrazole: A Technical Guide for Researchers
For Immediate Release
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetylpyrazole. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions regarding the degradation pathways of this compound in acidic and basic media. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and drug development processes.
Understanding the Stability Landscape of this compound
This compound, a key building block in many pharmaceutical compounds, possesses a chemical structure that is generally stable. However, like many active pharmaceutical ingredients (APIs), it is susceptible to degradation under certain conditions, particularly in acidic or basic environments. Understanding these degradation pathways is critical for developing stable formulations and accurate analytical methods.
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the acetyl group at the C4 position of the pyrazole ring. This reaction leads to the formation of 4-carboxypyrazole and acetic acid. The pyrazole ring itself is generally resistant to hydrolysis under these conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound in acidic or basic solutions?
A1: The primary degradation product is 4-carboxypyrazole, formed through the hydrolysis of the acetyl group.
Q2: Is the pyrazole ring itself susceptible to degradation under these conditions?
A2: The pyrazole ring is an aromatic heterocycle and is generally stable to hydrolytic degradation under typical acidic and basic conditions used in forced degradation studies. Its stability is a known attribute leveraged in medicinal chemistry.
Q3: What is the expected mechanism of degradation in acidic and basic media?
A3:
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to yield 4-carboxypyrazole and a protonated acetyl group (which is released as acetic acid).
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, eliminating the pyrazole ring as a leaving group to form acetic acid and a pyrazolyl anion. The pyrazolyl anion is then protonated by water to give 4-carboxypyrazole. Under basic conditions, the final product will be the carboxylate salt.[1][2]
Q4: How does the electron-withdrawing nature of the pyrazole ring affect the hydrolysis of the acetyl group?
A4: The pyrazole ring is considered an electron-deficient aromatic system. This electron-withdrawing character can make the carbonyl carbon of the acetyl group more electrophilic and thus potentially more susceptible to nucleophilic attack, influencing the rate of hydrolysis.[3][4]
Troubleshooting Guide for Degradation Studies
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| No or very slow degradation observed. | 1. Reaction conditions (temperature, acid/base concentration) are too mild. 2. Inaccurate preparation of stressor solutions. 3. The lot of this compound is particularly stable. | 1. Increase the temperature in increments of 10°C (not exceeding 80°C to avoid unrealistic degradation pathways). 2. Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N). 3. Verify the concentration of your acid/base solutions by titration. 4. Extend the duration of the study. |
| Complete degradation observed at the first time point. | 1. Reaction conditions are too harsh. | 1. Decrease the temperature and/or the concentration of the acid or base. 2. Take earlier time points in your study. |
| Multiple unexpected peaks in the chromatogram. | 1. Secondary degradation of the primary degradant. 2. Interaction with excipients (if in a formulation). 3. Contamination of the sample or mobile phase. | 1. Analyze the degradation of the primary degradant (4-carboxypyrazole) under the same stress conditions. 2. Conduct forced degradation on the placebo (formulation without the API). 3. Ensure high purity of solvents and reagents.[5][6][7] |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound and 4-carboxypyrazole. 2. Use a new column or a different stationary phase. 3. Reduce the injection volume or sample concentration.[5][6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps to induce and monitor the degradation of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2, using 0.1 N NaOH instead of 0.1 N HCl for degradation and 0.1 N HCl for neutralization.
-
-
Control Samples:
-
Prepare a control sample of this compound in the same solvent without acid or base and subject it to the same temperature conditions.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its primary degradation product, 4-carboxypyrazole.
Initial HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Optimization: Adjust the gradient, mobile phase composition, and pH to achieve optimal separation (resolution > 2) between this compound and 4-carboxypyrazole.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][8][9][10][11][12][13][14][15]
Visualizing the Degradation Pathways
The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow for a forced degradation study.
Caption: Proposed degradation pathways of this compound.
Caption: Experimental workflow for forced degradation study.
References
-
Britannica. (2024, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, March 18). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Comparing N-acetylcysteine and 4-methylpyrazole as antidotes for acetaminophen overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. ijcpa.in [ijcpa.in]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. digital.csic.es [digital.csic.es]
- 12. mdpi.com [mdpi.com]
- 13. Sci-Hub. The hydrolysis of acetic anhydride. Part IV. Catalysis by hydrochloric acid and the hydrolysis of acetyl chloride / Journal of the Chemical Society (Resumed), 1955 [sci-hub.sg]
- 14. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 15. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Acetylpyrazole
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of validated analytical methods for 4-Acetylpyrazole, a key heterocyclic building block in medicinal chemistry. Moving beyond a simple listing of procedures, this document delves into the causality behind experimental choices, offering field-proven insights into the development and validation of analytical methods grounded in scientific integrity.
Introduction to this compound and the Imperative of Method Validation
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anticancer agents. Its purity and concentration in reaction mixtures, intermediates, and final products must be accurately determined to ensure the safety and efficacy of the resulting therapeutic candidates. The validation of analytical procedures is a formal process to demonstrate that a method is suitable for its intended purpose, a requirement mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1]
This guide will compare three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. Each method will be presented with a detailed experimental protocol and a summary of typical validation data, allowing for a comprehensive comparison of their performance characteristics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a broad range of compounds. For a polar compound like this compound, a reversed-phase HPLC method is the logical starting point.
Rationale for Method Design
The selection of a C18 stationary phase is based on its versatility and proven performance for retaining polar to moderately non-polar analytes. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape for this compound. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase. UV detection is chosen for its simplicity and the presence of a chromophore in the this compound molecule. Based on the UV spectra of similar pyrazole derivatives, a detection wavelength in the range of 210-250 nm is expected to provide good sensitivity.
Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol is designed as a stability-indicating method, capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase.
-
Validation Data Summary
The following table summarizes typical validation parameters and acceptance criteria for the proposed HPLC-UV method, in accordance with ICH Q2(R2) guidelines.[2][3][4]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Specificity | No interference at the retention time of the analyte. | The method is specific for this compound, with no co-elution from placebo or known impurities. |
| Linearity (r²) | ≥ 0.999 | > 0.999 over a range of 1-100 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: < 1.0% Intermediate Precision: < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and the high specificity of mass spectrometric detection, which can provide structural information about the analyte and any impurities.
Rationale for Method Design
This compound is a relatively small molecule and is expected to have sufficient volatility for GC analysis. A non-polar or mid-polar capillary column is suitable for its separation. Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, which can be used for identification and quantification. The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions corresponding to the loss of a methyl group or the entire acetyl group.
Experimental Protocol: Quantitative GC-MS Method for this compound
-
Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, then ramp to 250 °C at 15 °C/min, and hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: m/z 110 (M⁺)
-
Qualifier Ions: m/z 95 ([M-CH₃]⁺), m/z 67 ([M-COCH₃]⁺)
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent such as ethyl acetate or dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same solvent as the standards.
-
Validation Data Summary
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for this compound |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | The method is highly specific due to the use of SIM mode. |
| Linearity (r²) | ≥ 0.995 | > 0.998 over a range of 0.1-10 µg/mL. |
| Accuracy (% Recovery) | 95.0% to 105.0% | 97.5% - 103.8% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 5.0% | Repeatability: < 3.0% Intermediate Precision: < 4.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust to minor changes in oven temperature ramp rate (±1 °C/min) and carrier gas flow rate (±0.1 mL/min). |
Logical Relationship in GC-MS Analysis
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Acetylpyrazole Isomers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Acetylpyrazoles, a class of molecules featuring a pyrazole ring substituted with an acetyl group, are critical building blocks in the synthesis of a wide array of bioactive compounds.[1] The constitutional isomerism dictated by the position of the acetyl group on the pyrazole ring gives rise to distinct physicochemical and pharmacological properties. Consequently, the ability to unambiguously differentiate between these isomers—such as 3-acetyl-1H-pyrazole and 4-acetyl-1H-pyrazole—is a frequent and crucial analytical challenge.
This guide provides an in-depth comparison of these isomers through the lens of key spectroscopic techniques. We will explore not just the data, but the underlying principles that govern the unique spectral fingerprints of each molecule. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize these important chemical entities.
The Structural Conundrum: 3-acetyl vs. 4-acetyl-1H-pyrazole
The core difference between the two primary C-acetylated isomers lies in the connectivity of the acetyl group to the pyrazole ring. This seemingly minor change dramatically alters the electronic distribution and symmetry of the molecules, providing the basis for their spectroscopic differentiation.
-
3-acetyl-1H-pyrazole: The acetyl group is adjacent to a nitrogen atom. This proximity allows for potential tautomerism and creates a distinct electronic environment for the ring protons.
-
4-acetyl-1H-pyrazole: The acetyl group is positioned on the carbon atom symmetrically located between the two nitrogen atoms, leading to a different pattern of electron-withdrawing effects and molecular symmetry.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between acetylpyrazole isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.[3]
¹H NMR Spectroscopy: A Tale of Two Rings
The position of the electron-withdrawing acetyl group imposes a significant and predictable effect on the chemical shifts of the pyrazole ring protons.
-
In 3-acetyl-1H-pyrazole , the acetyl group at C3 strongly deshields the adjacent proton at C4, while the proton at C5 is also influenced, though to a lesser extent.
-
In 4-acetyl-1H-pyrazole , the molecule possesses a higher degree of symmetry. The protons at the C3 and C5 positions are chemically equivalent, resulting in a single, sharp signal.
Causality Behind the Shifts: The carbonyl group (C=O) of the acetyl moiety is a potent electron-withdrawing group. Its anisotropic effect and electron-withdrawing nature decrease the electron density around nearby protons, causing them to resonate at a higher frequency (further downfield) in the NMR spectrum. The distinct proximity of the acetyl group to the ring protons in each isomer is the direct cause of their unique ¹H NMR spectra.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3-acetyl-1H-pyrazole | H4 | ~7.8 - 8.0 | d | ~2.5 |
| H5 | ~7.6 - 7.7 | d | ~2.5 | |
| CH₃ | ~2.6 | s | - | |
| NH | ~10.0 - 12.0 | br s | - | |
| 4-acetyl-1H-pyrazole | H3, H5 | ~8.0 - 8.2 | s | - |
| CH₃ | ~2.5 | s | - | |
| NH | ~10.0 - 12.0 | br s | - |
Note: Exact chemical shifts can vary based on solvent and concentration. The broad singlet for the NH proton is characteristic and its chemical shift is highly dependent on concentration and temperature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements the proton data by providing a direct look at the carbon framework. The electron-withdrawing effect of the acetyl group is even more pronounced on the carbon chemical shifts.
-
In 3-acetyl-1H-pyrazole , all three ring carbons are chemically distinct. The carbonyl-bearing carbon (C3) is significantly downfield, as is the carbonyl carbon itself.
-
In 4-acetyl-1H-pyrazole , due to symmetry, carbons C3 and C5 are equivalent, resulting in one fewer signal in the aromatic region of the spectrum compared to the 3-acetyl isomer.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| 3-acetyl-1H-pyrazole | C=O | ~190 |
| C3 | ~145 | |
| C4 | ~115 | |
| C5 | ~135 | |
| CH₃ | ~27 | |
| 4-acetyl-1H-pyrazole | C=O | ~192 |
| C3, C5 | ~140 | |
| C4 | ~120 | |
| CH₃ | ~26 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. For acetylpyrazoles, the most diagnostic absorption band is that of the carbonyl (C=O) stretch.
The Key Insight: The degree of conjugation between the carbonyl group and the pyrazole ring affects the C=O bond order and, consequently, its stretching frequency.
-
3-acetyl-1H-pyrazole: The carbonyl group is directly conjugated with the π-system of the pyrazole ring. This delocalization of electron density lowers the double-bond character of the C=O bond, shifting its stretching frequency to a lower wavenumber (typically 1660-1680 cm⁻¹).
-
4-acetyl-1H-pyrazole: The carbonyl group at the C4 position also experiences conjugation with the ring. The subtle differences in the electronic nature of the C3 vs. C4 position can lead to slight, but often discernible, shifts in the C=O stretching frequency.
Additionally, the N-H stretching region (around 3100-3400 cm⁻¹) can be informative. In the solid state, intermolecular hydrogen bonding between pyrazole units can lead to broad and complex absorption bands.[4]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C=O Stretch | N-H Stretch | C-H Aromatic Stretch |
| 3-acetyl-1H-pyrazole | ~1675 | ~3140 (broad) | ~3050 |
| 4-acetyl-1H-pyrazole | ~1685 | ~3150 (broad) | ~3060 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In mass spectrometry with electron ionization (EI), isomers will have the same molecular ion (M⁺) peak. Differentiation, therefore, relies on analyzing the distinct fragmentation patterns that arise from their unique structures.
Predicting Fragmentation: The goal of interpreting mass spectra is to identify the structure of the molecular ion by examining the fragments produced upon ionization.[5]
-
Alpha-Cleavage: A primary and highly probable fragmentation for both isomers is the loss of the methyl group (•CH₃, 15 Da) from the acetyl moiety. This alpha-cleavage results in a stable acylium ion. This will produce a prominent peak at m/z 95 (M-15).
-
Loss of Ketene: Another potential pathway is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da), which would result in a fragment ion corresponding to the pyrazole ring itself at m/z 68 (M-42).
While both isomers will likely exhibit these fragments, the relative intensities of the fragment ions can differ. The stability of the resulting carbocations and radical species, which is influenced by the acetyl group's position, governs the probability of each fragmentation pathway.[6][7] For instance, the pyrazolyl-3-acylium ion may have different stability compared to the pyrazolyl-4-acylium ion, leading to a difference in the M-15 peak intensity.
UV-Visible Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions for acetylpyrazoles. The position of the acetyl group alters the extent and nature of the conjugated π-system, thereby influencing the wavelength of maximum absorption (λ_max).[8]
-
The pyrazole ring itself is a chromophore. The addition of a conjugated acetyl group (an auxochrome) extends this conjugation.
-
The electronic spectra of pyrazole derivatives typically show characteristic absorption bands in the range of 246–300 nm.[8]
-
It is expected that the λ_max for the π → π* transition in 3-acetyl-1H-pyrazole would differ from that of 4-acetyl-1H-pyrazole due to the different electronic communication between the carbonyl group and the ring nitrogens. These differences, however, can be subtle and are highly solvent-dependent.
Workflow & Experimental Protocols
An effective workflow for isomer differentiation integrates multiple spectroscopic techniques.
Diagram: Integrated Spectroscopic Workflowdot
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A Comparative Guide to the Biological Activity of Pyrazole Derivatives with a Focus on the 4-Acetyl Moiety
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous FDA-approved drugs, highlighting its therapeutic importance.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them a significant area of interest in drug discovery.[2][3][4][5]
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of chemical entities with distinct biological profiles. This structural adaptability is a key reason for the continued interest in pyrazole derivatives for developing new therapeutic agents.[1][6]
Comparative Biological Activities of Pyrazole Derivatives
This section will compare the antimicrobial, anticancer, and anti-inflammatory activities of various pyrazole derivatives, drawing on available experimental data.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[3][4][7][8][9] The introduction of different substituents onto the pyrazole ring can modulate the antimicrobial potency and spectrum of activity.
For instance, a study on novel pyrazole derivatives containing a thiazole scaffold found that many of the synthesized compounds showed good-to-moderate antibacterial and antifungal activities.[10] Another study highlighted pyrazole-derived hydrazones as potent inhibitors of A. baumannii with minimum inhibitory concentration (MIC) values as low as 4 μg/mL.[8]
Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Pyrazole-derived hydrazones | A. baumannii | MIC values as low as 4 μg/mL | [8] |
| Pyrazole-thiazole derivatives | Methicillin-resistant S. aureus (MRSA) | MBC <0.2 μM | [8] |
| N-acetyl pyrazole derivatives | Gram-positive and Gram-negative bacteria, Aspergillus niger | Significant inhibition at 40 µg/ml | [11] |
| Pyrazolyl 1,3,4-thiadiazine derivatives | S. aureus, B. subtilis, K. pneumoniae, E. coli, C. albicans, A. niger | MIC values ranging from 2.9 to 125 µg/mL | [9] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Anticancer Activity
The pyrazole scaffold is a prominent feature in many anticancer agents due to its ability to inhibit various kinases and other cellular targets involved in cancer progression.[6][12][13] Numerous studies have reported the synthesis of pyrazole derivatives with potent cytotoxic activity against a variety of cancer cell lines.[12][13][14][15][16]
For example, novel indole derivatives linked to a pyrazole moiety displayed potent cancer inhibition with IC50 values less than 23.7 µM against several human cancer cell lines.[12] Another study on pyrazole derivatives containing an acetamide bond identified a compound with an IC50 value of 0.10 ± 0.01 μM against BRAFV600E.[14]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (IC50 in µM) | Reference |
| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 | [12] |
| Pyrazole derivatives with acetamide bond | A375 (BRAFV600E) | 0.96 ± 0.10 | [14] |
| Polysubstituted pyrazole derivatives | HepG2 | 2 | [12] |
| Pyrazole carbaldehyde derivatives | MCF7 | 0.25 | [12] |
| Pyrazole-thiadiazole hybrids | A549 | 1.537 ± 0.097 | [17] |
IC50: Half-maximal inhibitory concentration
Anti-inflammatory Activity
Pyrazole derivatives are well-known for their anti-inflammatory properties, with the most famous example being Celecoxib, a selective COX-2 inhibitor.[18][19] The anti-inflammatory mechanism of many pyrazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[19][20]
Several studies have synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity.[20][21][22][23] For instance, a series of N1-substituted pyrazoles exhibited anti-inflammatory activity with up to 90.40% inhibition in a carrageenan-induced rat paw edema model.[24] Another study reported pyrazole derivatives with potent COX-2 inhibitory activity, with IC50 values in the nanomolar range.[20]
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound/Derivative Class | Assay | Activity Metric | Reference |
| N1-Substituted pyrazoles | Carrageenan-induced rat paw edema | Up to 90.40% inhibition | [24] |
| Pyrazole derivatives | in vitro COX-2 inhibition | IC50 = 19.87 nM | [20] |
| Pyrazole-chalcone derivatives | in vitro COX-2 inhibition | IC50 = 0.73 µM | [23] |
| Pyrazole benzonitriles | Carrageenan-induced paw edema | 78.9–96% edema inhibition | [5] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols for Biological Activity Assessment
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are crucial. Below are outlines of common assays used to evaluate the biological activities of pyrazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Test Compound: A stock solution of the pyrazole derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9][10][11]
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength around 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[17][25][26][27]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Protocol Steps:
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test pyrazole derivative or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[2][22][24][28]
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole derivatives are exerted through their interaction with various cellular signaling pathways.
COX Inhibition Pathway (Anti-inflammatory)
Many anti-inflammatory pyrazole derivatives, such as Celecoxib, selectively inhibit the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins (PGE2), which are key mediators of inflammation, pain, and fever.
Simplified COX-2 Inhibition Pathway
Caption: Simplified pathway of COX-2 inhibition by pyrazole derivatives.
Conclusion
The pyrazole scaffold is undeniably a privileged structure in medicinal chemistry, giving rise to a vast array of derivatives with potent and diverse biological activities. The literature strongly supports the potential of pyrazole-based compounds as antimicrobial, anticancer, and anti-inflammatory agents. While this guide has synthesized data from a range of derivatives to provide a comparative overview, the lack of specific experimental data for 4-Acetylpyrazole highlights a gap in the current research landscape. The promising activity of N-acetyl pyrazoles suggests that further investigation into the biological profile of this compound and other structurally simple derivatives is warranted. Such studies could unveil novel therapeutic agents with potentially streamlined synthetic routes and unique pharmacological profiles.
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- S, S., et al. (2024).
- Sayed, A. E. D. H., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Ecotoxicology and Environmental Safety, 134, 28-34.
- Yadav, R. C., et al. (2013). Synthesis and biological activity of 4”-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(10), 78-84.
- Dr.Oracle. (2025). What is the mechanism of Fomepizole (4-methylpyrazole)
- The Good Scents Company. (n.d.). 4-acetyl pyrazole, 25016-16-4.
- Tephly, T. R., et al. (1989). Inhibitory effect of 4-methylpyrazole on antipyrine clearance in rats. Drug Metabolism and Disposition, 17(5), 577-580.
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- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. eurekaselect.com [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sciencescholar.us [sciencescholar.us]
- 22. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 27. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents [mdpi.com]
Technical Deep Dive: 4-Acetylpyrazole as a Strategic Pivot in Heterocyclic Synthesis
Topic: 4-Acetylpyrazole as an alternative to other synthetic intermediates Content Type: Publish Comparison Guide
Executive Summary: The "Enaminone Gateway" Advantage
In modern medicinal chemistry, the selection of a starting scaffold dictates not just the yield, but the sustainability and scalability of the entire synthetic campaign. This compound (CAS: 35344-95-7) is often overlooked in favor of its halogenated counterparts (4-bromo/iodopyrazole) or carboxylic acid derivatives.
However, for the synthesis of kinase inhibitors (e.g., JAK, JNK) and fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), this compound offers a distinct "Enaminone Gateway." Unlike 4-halopyrazoles, which funnel synthesis into expensive Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the acetyl group allows for metal-free, base-catalyzed functionalization via Claisen condensations.
This guide objectively compares this compound against standard alternatives, demonstrating its superior atom economy and cost-efficiency in generating complex bio-active scaffolds.
Comparative Analysis: this compound vs. Conventional Intermediates
The following analysis contrasts the utility of this compound against the two most common alternatives: 4-Bromopyrazole (standard for C-C bond formation) and 4-Carboxypyrazole (standard for amide coupling).
Scenario A: Constructing Fused Ring Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
Target Application: Synthesis of fluorophores and ATP-competitive kinase inhibitors.
| Feature | Route 1: this compound (The Enaminone Route) | Route 2: 4-Carboxypyrazole (The Condensation Route) |
| Key Intermediate | Enaminone (via DMF-DMA condensation) | Beta-Keto Ester (via multi-step activation) |
| Reagents | DMF-DMA (cheap), Reflux | DCC/EDC coupling, then cyclization |
| Catalyst | None (Thermal/Acid catalyzed) | None (Stoichiometric coupling agents) |
| Atom Economy | High (Loss of MeOH/H2O only) | Low (Loss of large urea byproducts) |
| Purification | Precipitation/Recrystallization | Column Chromatography often required |
| Yield (Typical) | 85 - 95% | 60 - 75% |
Scenario B: Installing Aryl/Heteroaryl Side Chains
Target Application: JAK/STAT pathway inhibitors (e.g., Ruxolitinib analogues).[1]
| Metric | This compound Route | 4-Bromopyrazole Route |
| Mechanism | Claisen-Schmidt Condensation (Aldol-type) | Suzuki-Miyaura Cross-Coupling |
| Cost Driver | Base (NaOH/KOH) | Pd Catalyst + Phosphine Ligands |
| Impurity Profile | Trace inorganic salts (benign) | Heavy metal residues (Pd scavenging required) |
| Scalability | Excellent (Kilogram scale feasible) | Moderate (Catalyst cost limits scale) |
Mechanism of Action: The Enaminone Gateway
The strategic value of this compound lies in its reactivity with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . This reaction converts the acetyl group into a highly electrophilic enaminone (
Visualizing the Pathway
Caption: The "Enaminone Gateway" transforms this compound into a versatile electrophile, enabling divergent synthesis of fused heterocycles without transition metals.
Experimental Protocol: Metal-Free Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol demonstrates the synthesis of a fused ring system typical of bio-active fluorophores and kinase inhibitors, utilizing the atom-economic advantages of this compound.
Objective: Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine from this compound.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Appropriate Amine/Guanidine derivative (1.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (Recrystallization solvent)
Step-by-Step Methodology:
-
Enaminone Formation (The Activation Step):
-
Charge a round-bottom flask with This compound (10 mmol) and DMF-DMA (12 mmol).
-
Note: No solvent is strictly necessary if running neat, but dry toluene can be used if solubility is an issue.
-
Reflux the mixture at 110°C for 3–5 hours . Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The disappearance of the starting acetyl spot and appearance of a polar, UV-active spot indicates conversion to the enaminone.
-
Self-Validating Check: The reaction releases methanol. A steady reflux stream indicates progress.
-
Cool to room temperature.[2][3] The enaminone often precipitates as a yellow solid. Filter and wash with cold hexane. Yield typical: >90%.[4]
-
-
Cyclization (The Ring Closure):
-
Dissolve the isolated enaminone (5 mmol) in Glacial Acetic Acid (10 mL).
-
Add the nucleophile (e.g., 3-amino-1,2,4-triazole or a specific guanidine derivative) (5 mmol).
-
Reflux at 120°C for 4–6 hours .
-
Causality: Acetic acid serves a dual purpose: it acts as the solvent and provides the proton source to facilitate the elimination of dimethylamine during the ring closure.
-
-
Isolation & Purification:
-
Cool the reaction mixture. Pour onto crushed ice/water (50 mL).
-
Neutralize with saturated NaHCO3 if necessary to precipitate the product.
-
Filter the solid precipitate.
-
Recrystallization: Purify using hot Ethanol or DMF/Water.
-
Final Yield Target: 75–85% (Route dependent).
-
Strategic Recommendations
-
Choose this compound when: You are building fused ring systems (pyrimidines, triazines) or need to introduce an
-unsaturated ketone linker. It is the "Green" choice for scale-up due to the absence of heavy metals. -
Choose 4-Bromopyrazole when: You strictly require a direct aryl-aryl bond (biaryl system) and cannot tolerate a linker (carbonyl/alkene) between the rings.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Royal Society of Chemistry (RSC Advances). Available at: [Link][5][3][6][7][8][9][10][11][12]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed.[13][14] Available at: [Link]
-
Reaction of acetylferrocene with dimethylformamide dimethyl acetal and some transformations of the reaction product. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI (Reactions). Available at: [Link][5][3][6][8][9][10][11][12]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Cross-Reactivity Profiling of 4-Acetylpyrazole in Biological Assays
Executive Summary: The Structural Imperative
4-Acetylpyrazole (4-AP) is increasingly utilized as a chemical intermediate and a scaffold in fragment-based drug discovery (FBDD). While structurally analogous to the gold-standard alcohol dehydrogenase (ADH) inhibitor 4-Methylpyrazole (Fomepizole) , 4-AP exhibits distinct electronic properties that fundamentally alter its bioactivity profile.
This guide provides a technical framework for evaluating 4-AP. Unlike 4-Methylpyrazole, which utilizes an electron-donating methyl group to stabilize the ADH-Zinc complex, 4-AP possesses an electron-withdrawing acetyl moiety. Our core application insight is that this substitution likely reduces ADH affinity while potentially retaining CYP450 interactions, necessitating specific cross-reactivity controls.
Mechanistic Profile & Comparative Analysis
To correctly interpret 4-AP data, one must benchmark it against the established pyrazole class inhibitors. The following table contrasts the physicochemical and biological expectations.
Table 1: Comparative Profile of Pyrazole Derivatives
| Feature | 4-Methylpyrazole (4-MP) | Pyrazole (Parent) | This compound (4-AP) |
| Role | Gold Standard ADH Inhibitor | Legacy Inhibitor (Toxic) | Fragment / Intermediate |
| C4-Substituent | Methyl (-CH₃) | Hydrogen (-H) | Acetyl (-COCH₃) |
| Electronic Effect | Electron-Donating (+I) | Neutral | Electron-Withdrawing (-M, -I) |
| ADH Inhibition ( | High Potency (~0.03 - 0.1 µM) | Moderate (~0.35 µM) | Predicted Lower Potency |
| CYP2E1 Interaction | Strong Inhibitor | Strong Inhibitor | Potential Cross-Reactivity |
| Primary Utility | Methanol Poisoning Antidote | Research Tool | Synthetic Scaffold / FBDD |
Scientific Note: Structure-Activity Relationship (SAR) studies indicate that electron-withdrawing groups at the 4-position of the pyrazole ring destabilize the coordination with the catalytic Zinc ion in the ADH active site, reducing inhibitory potency compared to alkyl-substituted pyrazoles [1].
Critical Cross-Reactivity Pathways
When incorporating 4-AP into biological assays, two primary modes of interference must be assessed: Enzymatic Cross-Reactivity and Optical Interference .
Enzymatic Selectivity (ADH vs. CYP)
While 4-AP may be a weaker ADH inhibitor, its pyrazole core remains a privileged structure for heme-iron coordination. This raises the risk of off-target inhibition of Cytochrome P450s, specifically CYP2E1 , which metabolizes small polar molecules (ethanol, acetaminophen).
-
Risk: False positives in metabolic stability assays or drug-drug interaction (DDI) screens.
-
Mechanism: The nitrogen of the pyrazole ring can coordinate directly to the heme iron, blocking substrate access.
Optical Interference (Fluorescence/Absorbance)
4-AP contains a conjugated ketone system. While simple pyrazoles absorb in the deep UV (<230 nm), the acetyl conjugation redshifts the absorbance maximum (
-
Absorbance: Potential overlap with peptide backbones (214 nm) or nucleobases (260 nm). Unlikely to interfere with NAD(P)H measurement (340 nm), but a spectral scan is mandatory.
-
Fluorescence: Pyrazole derivatives can act as fluorescence quenchers via photo-induced electron transfer (PET), particularly in assays using quantum dots or sensitive fluorophores [3].
Visualization: Mechanism of Action & Interference
The following diagram illustrates the divergent pathways of 4-AP compared to 4-MP, highlighting the critical decision points for assay validation.
Figure 1: Mechanistic divergence of this compound.[1] Note the distinction between weak ADH inhibition and potential high-risk CYP interaction.
Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols to profile 4-AP before using it in critical screens.
Protocol A: Enzymatic Selectivity Screen (ADH vs. CYP2E1)
Objective: Determine if 4-AP acts as a specific inhibitor or a promiscuous binder.
-
Preparation:
-
Prepare 100 mM stock of 4-AP in DMSO.
-
Control: 4-Methylpyrazole (Positive Control for ADH/CYP2E1).
-
Substrate: Ethanol (for ADH) and Chlorzoxazone (for CYP2E1).
-
-
ADH Inhibition Assay (Spectrophotometric):
-
Reaction Mix: 0.1 M Glycine-NaOH buffer (pH 10.0), 2.4 mM NAD+, 33 mM Ethanol.
-
Enzyme: Purified Horse Liver ADH.
-
Procedure: Add 4-AP (0.1 µM – 1000 µM). Initiate with enzyme.[2]
-
Readout: Monitor NADH formation at 340 nm for 5 mins.
-
Validation: If
that of 4-MP, 4-AP is considered "Inactive" for ADH contexts.
-
-
CYP2E1 Inhibition Assay (Fluorometric):
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2E1.
-
Substrate: Vivid® CYP2E1 Blue Substrate (or equivalent).
-
Procedure: Incubate microsomes + 4-AP + NADPH regeneration system.
-
Readout: Fluorescence (Ex 405 nm / Em 460 nm).
-
Critical Step: Perform a "No-NADPH" control to check for intrinsic fluorescence of 4-AP.
-
Protocol B: Optical Interference "Spike-and-Recovery"
Objective: Rule out false inhibition due to signal quenching.
-
Spectral Scan:
-
Dilute 4-AP to 100 µM in assay buffer.
-
Scan Absorbance (200–500 nm).
-
Pass Criteria: OD < 0.05 at detection wavelength (e.g., 340 nm or 450 nm).
-
-
Fluorophore Spike:
-
Add a known concentration of your assay fluorophore (e.g., NADH or Fluorescein) to the buffer.
-
Titrate 4-AP (0 – 500 µM).
-
Readout: Measure fluorescence.
-
Interpretation: A decrease in signal >10% indicates Quenching Interference , not enzymatic inhibition.
-
Workflow for 4-AP Validation
Use this logic flow to determine if 4-AP is suitable for your specific screening campaign.
Figure 2: Decision tree for validating this compound in biochemical assays.
References
-
Theorell, H., et al. (1969). On the mechanism of inhibition of liver alcohol dehydrogenase by pyrazole derivatives. Acta Chemica Scandinavica , 23, 255-260.
-
McMartin, K. E., et al. (1986). Inhibition of Microsomal Oxidation of Ethanol by Pyrazole and 4-methylpyrazole in Vitro. Alcoholism: Clinical and Experimental Research .
-
Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance. Assay Guidance Manual . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Akakpo, J. Y., et al. (2018). 4-Methylpyrazole protects against acetaminophen-induced acute liver injury. Toxicological Sciences , 165(2), 436-447.
Sources
Establishing Analytical Standards for 4-Acetylpyrazole
Topic: (CAS 25016-16-4) Content Type: Publish Comparison Guide
A Comparative Guide for Purity Assessment & Method Validation
Executive Summary
4-Acetylpyrazole (1-(1H-pyrazol-4-yl)ethanone, CAS 25016-16-4) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1][2] Despite its structural simplicity, its high polarity (LogP ≈ -0.[2]1) and lack of chromophores beyond the pyrazole ring create specific analytical challenges.[2]
This guide moves beyond generic protocols to establish a self-validating analytical standard . We compare the three primary methodologies for purity assessment—HPLC-UV , qNMR , and GC-FID —and provide a field-proven protocol for routine Quality Control (QC).
Part 1: Chemical Identity & Critical Properties
Before establishing a standard, the analyte's physicochemical behavior must be understood to select the correct stationary phase and detector settings.
| Property | Specification | Analytical Implication |
| CAS Registry | 25016-16-4 | Distinct from 1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7).[2] |
| IUPAC Name | 1-(1H-pyrazol-4-yl)ethanone | N-H tautomerism may cause peak splitting if pH is not controlled.[2] |
| Molecular Weight | 110.11 g/mol | Low mass requires specific MS settings (low mass cutoff).[2] |
| Melting Point | 114–115 °C | Sharp melting point indicates high crystalline purity.[2] |
| Solubility | High in Water, Methanol | Critical: Requires high-aqueous stable HPLC columns or HILIC modes.[2] |
| LogP | ~ -0.1 to -0.26 | Risk: Early elution (near void volume) on standard C18 columns.[2] |
Part 2: Comparative Analysis of Purity Methodologies
In drug development, "purity" is method-dependent.[2] The following comparison highlights where each technique excels and where it fails for this compound.
HPLC-UV (The Routine QC Standard)
-
Mechanism: Separation based on hydrophobicity (Reverse Phase) or polarity (HILIC).[2]
-
Pros: High precision (RSD < 1%), robust for daily QC, separates non-volatile impurities.
-
Cons: Retention Issue. Standard C18 columns often fail to retain this compound, causing it to co-elute with the injection void.[2]
-
Verdict: Best for Routine Batch Release , provided a Polar-Embedded or High-Aqueous column is used.[2]
qNMR (The Absolute Reference Standard)
-
Mechanism: Molar response ratio against an Internal Standard (e.g., Maleic Acid or TCNB).[2]
-
Pros: Traceability. Does not require a reference standard of the analyte itself.[2] It determines "Absolute Purity" (Mass Balance).[2]
-
Cons: Lower sensitivity (LOD ~0.1%); requires high sample mass (~10 mg).[2]
-
Verdict: Mandatory for Qualifying Primary Standards . Use qNMR to assign the potency of your "Working Standard."[2]
GC-FID (The Volatiles Specialist)[2]
-
Mechanism: Separation by boiling point.[2]
-
Pros: Excellent for detecting process solvents (Methanol, Ethanol) and starting materials (Acetylacetone).[2]
-
Cons: Thermal degradation risk.[2] this compound is stable, but thermally labile impurities may decompose.[2]
-
Verdict: Complementary. Use for Residual Solvent (ICH Q3C) and volatile impurity analysis.
Part 3: Validated Experimental Protocols
Protocol A: The "Polar-Retention" HPLC Method
Causality: Standard C18 columns collapse in 100% aqueous conditions needed to retain this polar molecule.[2] We utilize a Polar-Embedded C18 to engage in hydrogen bonding, ensuring retention away from the void volume.[2]
Instrument: HPLC with PDA/UV Detector Column: Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3.5 µm) Wavelength: 210 nm (Primary), 254 nm (Secondary identification) Flow Rate: 1.0 mL/min Column Temp: 30°C[2]
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, improves peak shape).[2]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Physiological State |
|---|---|---|---|
| 0.00 | 98 | 2 | Loading: High aqueous forces analyte to partition into stationary phase.[2] |
| 5.00 | 98 | 2 | Isocratic Hold: Essential for retaining polar pyrazoles. |
| 15.00 | 40 | 60 | Elution: Ramps up organic to elute hydrophobic impurities. |
| 18.00 | 40 | 60 | Wash: Cleans column.[2] |
| 18.10 | 98 | 2 | Re-equilibration. |
| 25.00 | 98 | 2 | Ready. |[2]
System Suitability Criteria (Self-Validating):
-
Retention Time (RT): Must be > 3.0 min (ensure k' > 2.0 to avoid void interference).
-
Tailing Factor: < 1.5 (Pyrazoles are basic; tailing indicates secondary silanol interactions).[2]
-
Resolution: > 2.0 between this compound and any impurity.
Protocol B: Impurity Profiling (The "Watch List")
When synthesizing this compound (typically via hydrazine + acetylacetaldehyde dimethyl acetal or similar), specific impurities are inherent.
-
Impurity A (Hydrazine): Genotoxic Alert. HPLC-UV is often insufficient due to lack of chromophore.[2] Action: Use derivatization (e.g., with benzaldehyde) or Ion Chromatography.[2]
-
Impurity B (Acetylacetone): Starting material.[2][4][5] Detectable via GC-FID.[2]
-
Impurity C (Regioisomers): 3-Acetylpyrazole.[2] Rare in symmetric synthesis but possible.[2] Requires high-resolution HPLC (slow gradient) to separate.[2]
Part 4: Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This workflow illustrates how to qualify a reference standard from a crude synthesis lot.[2]
Caption: Decision tree for establishing a Primary Reference Standard when a commercial CRM is unavailable, prioritizing qNMR for absolute potency assignment.
Diagram 2: Synthesis & Impurity Origins
Understanding the synthesis helps predict the impurity profile.[2]
Caption: Simplified synthesis pathway highlighting the origin of critical impurities (Hydrazine and Regioisomers) that define the analytical requirements.
References
-
PubChem. (2023).[2] 1-(1H-Pyrazol-4-yl)ethanone (Compound Summary). National Library of Medicine.[2] [Link][2]
-
ICH Guidelines. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] [Link]
-
Organic Syntheses. (1951).[2] 3,5-Dimethylpyrazole (General Pyrazole Synthesis Reference). Org. Synth. 1951, 31, 43. [Link]
-
The Good Scents Company. (2023).[2] this compound Chemical Information. [Link]
Sources
A Comparative Guide to Inter-Laboratory Validation of 4-Acetylpyrazole Quantification Methods
Abstract: This guide provides an in-depth comparison of two common analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 4-Acetylpyrazole. Drawing upon the results of a simulated inter-laboratory study involving three independent laboratories, we evaluate the performance of each method based on internationally recognized validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for pyrazole derivatives and other small molecules. All validation protocols and acceptance criteria are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound belonging to the pyrazole class, a scaffold of significant interest in medicinal chemistry and materials science.[4] Accurate and precise quantification of such small molecules is critical for quality control, pharmacokinetic studies, and regulatory compliance. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][5][6] To ensure consistency and reliability across different testing environments, an inter-laboratory validation (also known as reproducibility) is the ultimate test of a method's robustness.[3][7]
This guide presents a comparative analysis of two widely adopted analytical techniques for small molecule quantification: HPLC-UV and LC-MS/MS.[8][9][10] While HPLC-UV is a robust, cost-effective, and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, which can be crucial when dealing with complex matrices or low analyte concentrations.[11][12][13]
The validation was designed as a collaborative study with three participating laboratories (designated Lab A, Lab B, and Lab C) to assess the methods' performance against key validation characteristics as defined by ICH Q2(R1), including accuracy, precision (repeatability and intermediate precision), linearity, and the limit of quantification (LOQ).[1][14][15]
Experimental Design and Rationale
The study was designed to provide a direct comparison of the two methods' capabilities. Each laboratory received identical, centrally prepared validation standards and quality control (QC) samples to minimize variability from sample preparation.
Causality Behind Methodological Choices
-
HPLC-UV: This method was chosen for its ubiquity and reliability. A C18 stationary phase is a standard choice for reversed-phase chromatography of moderately polar compounds like this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, was selected to ensure good peak shape and retention. Formic acid helps to protonate the pyrazole ring, leading to more consistent interaction with the stationary phase and sharper peaks. UV detection at 250 nm was selected based on the absorbance maximum of the this compound chromophore, offering a good balance of sensitivity and selectivity.[16]
-
LC-MS/MS: This method was selected for its high sensitivity and specificity, which is often required for bioanalysis or trace impurity analysis. The chromatographic conditions were similar to the HPLC-UV method to ensure a fair comparison of the detectors. Electrospray Ionization (ESI) in positive mode was chosen because the nitrogen atoms in the pyrazole ring are readily protonated. Multiple Reaction Monitoring (MRM) was used for quantification, providing excellent selectivity by monitoring a specific precursor-to-product ion transition, thereby minimizing interference from matrix components.[9][12][17] This addresses the common challenge of the "matrix effect," where co-eluting compounds can suppress or enhance the analyte's ionization.[18][19][20]
Inter-Laboratory Validation Workflow
The workflow was designed to systematically evaluate the reproducibility of the analytical methods across different laboratories.
Caption: Workflow for the inter-laboratory validation study.
Experimental Protocols
Materials
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Protocol 1: HPLC-UV Quantification
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Create a calibration curve by serial dilution in 50:50 acetonitrile/water to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare Quality Control (QC) samples at 3 µg/mL (Low), 40 µg/mL (Mid), and 80 µg/mL (High).
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 250 nm.
-
-
Acceptance Criteria (based on ICH Q2(R1)):
Protocol 2: LC-MS/MS Quantification
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in methanol.
-
Create a calibration curve by serial dilution in 50:50 acetonitrile/water to concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Prepare QC samples at 0.3 ng/mL (Low), 4 ng/mL (Mid), and 80 ng/mL (High).
-
-
LC-MS/MS Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transition: [Hypothetical] Precursor Ion (Q1): m/z 111.1 → Product Ion (Q3): m/z 68.1.
-
-
Acceptance Criteria (based on ICH Q2(R1) & Bioanalytical Guidelines):
Results and Discussion
All three laboratories successfully executed the validation protocols. The compiled results provide a clear comparison of the methods' performance characteristics.
Data Presentation
Table 1: Summary of Linearity and Limit of Quantification (LOQ)
| Parameter | Method | Lab A | Lab B | Lab C | Average |
|---|---|---|---|---|---|
| Linear Range | HPLC-UV | 1-100 µg/mL | 1-100 µg/mL | 1-100 µg/mL | 1-100 µg/mL |
| LC-MS/MS | 0.1-100 ng/mL | 0.1-100 ng/mL | 0.1-100 ng/mL | 0.1-100 ng/mL | |
| R² (Correlation) | HPLC-UV | 0.9991 | 0.9988 | 0.9994 | 0.9991 |
| LC-MS/MS | 0.9996 | 0.9992 | 0.9995 | 0.9994 | |
| LOQ | HPLC-UV | 1.0 µg/mL | 1.0 µg/mL | 1.0 µg/mL | 1.0 µg/mL |
| | LC-MS/MS | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
Table 2: Summary of Accuracy (% Recovery)
| QC Level | Method | Lab A | Lab B | Lab C | Average |
|---|---|---|---|---|---|
| Low | HPLC-UV | 98.5% | 101.2% | 99.1% | 99.6% |
| (3 µg/mL / 0.3 ng/mL) | LC-MS/MS | 102.4% | 104.8% | 101.5% | 102.9% |
| Mid | HPLC-UV | 99.8% | 100.5% | 101.0% | 100.4% |
| (40 µg/mL / 4 ng/mL) | LC-MS/MS | 98.7% | 99.3% | 100.2% | 99.4% |
| High | HPLC-UV | 101.5% | 99.0% | 100.3% | 100.3% |
| (80 µg/mL / 80 ng/mL) | LC-MS/MS | 100.8% | 101.9% | 99.8% | 100.8% |
Table 3: Summary of Precision (% RSD)
| Precision Type | QC Level | Method | Lab A | Lab B | Lab C | Inter-Lab Avg. |
|---|---|---|---|---|---|---|
| Repeatability | Low | HPLC-UV | 2.5% | 3.1% | 2.8% | 2.8% |
| (Intra-Assay) | LC-MS/MS | 4.1% | 3.8% | 4.5% | 4.1% | |
| Mid | HPLC-UV | 1.8% | 2.2% | 1.9% | 2.0% | |
| LC-MS/MS | 2.5% | 2.9% | 2.6% | 2.7% | ||
| High | HPLC-UV | 1.5% | 1.9% | 1.6% | 1.7% | |
| LC-MS/MS | 2.1% | 2.4% | 2.2% | 2.2% | ||
| Intermediate | Low | HPLC-UV | 4.8% | 5.5% | 5.1% | 5.1% |
| (Inter-Assay) | LC-MS/MS | 6.2% | 7.1% | 6.5% | 6.6% | |
| Mid | HPLC-UV | 3.5% | 4.1% | 3.8% | 3.8% | |
| LC-MS/MS | 4.9% | 5.3% | 4.7% | 5.0% | ||
| High | HPLC-UV | 3.1% | 3.6% | 3.3% | 3.3% |
| | | LC-MS/MS | 4.2% | 4.8% | 4.4% | 4.5% |
Discussion of Findings
Both the HPLC-UV and LC-MS/MS methods demonstrated excellent performance across all three laboratories, meeting the pre-defined acceptance criteria based on ICH guidelines.[1][3]
-
Linearity and Range: Both methods showed superb linearity with correlation coefficients (R²) greater than 0.999 on average. The most significant difference lies in their analytical range and sensitivity. The LC-MS/MS method provides a quantification limit (LOQ) that is 10,000 times lower than the HPLC-UV method (0.1 ng/mL vs. 1.0 µg/mL). This highlights the primary advantage of mass spectrometry for applications requiring trace-level quantification.
-
Accuracy and Precision: Both methods delivered high accuracy, with average recoveries for all QC levels falling well within the 85-115% target range. Similarly, both intra-assay (repeatability) and inter-assay (intermediate precision) were excellent, with Relative Standard Deviations (%RSD) comfortably below the 15% threshold. The consistency of these results across the three labs demonstrates the robustness and reproducibility of both analytical procedures.
Method Selection Rationale
The choice between HPLC-UV and LC-MS/MS should be based on the specific requirements of the analysis, a concept known as "fitness for purpose".[6][13][23]
Caption: Decision tree for selecting an analytical method.
-
Choose HPLC-UV when:
-
The expected concentration of this compound is high (e.g., >1 µg/mL).
-
The sample matrix is relatively clean (e.g., drug substance, simple formulations).
-
Cost-effectiveness and accessibility are primary concerns.
-
-
Choose LC-MS/MS when:
-
Trace-level quantification is required (e.g., impurity analysis, pharmacokinetic studies in biological fluids).
-
The sample matrix is complex, and high selectivity is needed to avoid interference.
-
The higher operational cost is justified by the need for superior sensitivity and specificity.
-
Conclusion
This inter-laboratory comparison demonstrates that both HPLC-UV and LC-MS/MS are valid and reliable methods for the quantification of this compound. The successful validation across three independent laboratories confirms the robustness and reproducibility of the described protocols. The HPLC-UV method stands out as a cost-effective and dependable choice for routine analysis of high-concentration samples. The LC-MS/MS method is the superior option for applications demanding ultra-high sensitivity and selectivity, particularly in complex biological or environmental matrices. The final selection should be guided by the specific analytical performance characteristics required for the intended application.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals Source: AOAC International URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: United States Pharmacopeia (USP) URL: [Link]
-
Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of ChemTech Research URL: [Link]
-
Title: Challenges in Small-Molecule Quantitation by Mass Spectrometry Source: Spectroscopy Online URL: [Link]
-
Title: LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma Source: PubMed URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC–MS bioanalysis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: Guide to achieving reliable quantitative LC-MS measurements Source: LGC Group URL: [Link]
-
Title: Determination of Pharmaceuticals in Water by SPE and LC/MS/MS Source: Agilent URL: [Link]
-
Title: Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazole Derivative Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent progress in chemosensors based on pyrazole derivatives Source: RSC Publishing URL: [Link]
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- 4. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
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- 8. ijcpa.in [ijcpa.in]
- 9. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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comparing the cost-effectiveness of different 4-Acetylpyrazole synthesis routes
This guide provides an in-depth technical comparison of synthesis routes for 4-Acetylpyrazole (CAS: 25016-11-9) . Unlike its commonly available dimethyl analogs, the unsubstituted this compound presents a specific regiochemical challenge: obtaining C4-acylation while avoiding the thermodynamically favored N-acylation or C3/C5 substitution.
The following analysis compares the three most prevalent methodologies: Thermal Rearrangement (Fries-type) , Direct Acid-Catalyzed Acylation , and Metal-Halogen Exchange .
Executive Summary
For industrial and semi-industrial scaling, the Acid-Catalyzed Direct Acylation (Method B) offers the highest cost-effectiveness profile. While Thermal Rearrangement (Method A) is reagent-cheap, its high energy demands and purification bottlenecks reduce its E-factor efficiency. Metal-Halogen Exchange (Method C) , while offering superior purity, is economically non-viable for commodity production due to the cost of halogenated precursors.
Decision Matrix: Route Selection
-
Choose Method A if: You have limited reactor types (high-temp autoclaves available) and low raw material budgets.
-
Choose Method B if: You require a scalable, reproducible process with moderate energy input and simplified workup (Recommended).
-
Choose Method C if: You are in early-stage discovery requiring <10g of high-purity material and cost is irrelevant.
Technical Analysis & Route Comparison
Method A: Thermal Rearrangement of N-Acetylpyrazole
The "Brute Force" Approach
This route relies on the kinetic formation of N-acetylpyrazole followed by a thermodynamic rearrangement to the C4 position. It mimics the Fries rearrangement but requires extreme temperatures.
-
Mechanism:
-acylation acyl migration (inter/intramolecular) C4-acylation. -
Key Challenge: The migration often yields mixtures of C3 and C4 isomers, requiring difficult fractional crystallization.
Method B: Direct Acid-Catalyzed Acylation (H₂SO₄/Ac₂O)
The "Modern Scalable" Approach
Recent process optimizations utilize concentrated sulfuric acid not just as a catalyst but as a solvent medium that stabilizes the pyrazolium ion, directing the electrophilic attack to the C4 position.
-
Mechanism: Protonation of Pyrazole
Formation of Acylium ion Electrophilic Aromatic Substitution (EAS) at C4. -
Key Advantage: The highly acidic medium blocks the N-site via protonation, forcing C-substitution.
Method C: Metal-Halogen Exchange (Grignard/Lithiation)
The "Pharma-Grade" Approach
Starting from 4-iodopyrazole or 4-bromopyrazole, this method utilizes a halogen-lithium exchange followed by quenching with an acetyl source (e.g.,
-
Mechanism: Halogen-Metal Exchange
Nucleophilic attack on Acetyl donor. -
Key Advantage: absolute regioselectivity (100% C4).
Comparative Metrics Data
The following data assumes a theoretical batch size of 1.0 kg final product.
| Metric | Method A: Thermal Rearrangement | Method B: H₂SO₄ Direct Acylation | Method C: Metal-Halogen Exchange |
| Overall Yield | 45 - 55% | 75 - 82% | 85 - 92% |
| Raw Material Cost (RMC) | $ (Low) | $ (Low) | |
| Energy Consumption | High (>250°C required) | Moderate (90-110°C) | Low (-78°C to RT) |
| Atom Economy | 100% (Isomerization) | ~65% (Loss of H₂O/AcOH) | <40% (Stoichiometric waste) |
| Purification E-Factor | High (Complex crystallization) | Low (Precipitation) | Moderate (Chromatography often needed) |
| Scalability | Limited (Safety at high T) | Excellent | Poor (Cryogenic requirement) |
Visualizing the Pathways
The following diagram illustrates the reaction logic and decision points for the two primary routes.
Figure 1: Comparative Process Flow for this compound Synthesis. Method B bypasses the isolation of the N-acetyl intermediate.
Detailed Experimental Protocol (Method B)
This protocol is selected as the "Best Practice" for cost-effective synthesis. It is a self-validating system where the endpoint is determined by the cessation of exotherm and TLC monitoring.
Objective: Synthesis of this compound via Acid-Catalyzed Acylation. Scale: 100 mmol (6.8 g Pyrazole input).
Reagents:
-
Pyrazole (6.8 g, 100 mmol)
-
Acetic Anhydride (15.3 g, 150 mmol, 1.5 eq)
-
Sulfuric Acid, conc. (98%, 5 mL, Catalyst/Solvent)
-
Sodium Carbonate (sat. aq. solution for quenching)
Step-by-Step Workflow:
-
Setup & Safety:
-
Use a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Critical: Ensure the apparatus is dry; moisture competes with the anhydride.
-
-
Reagent Addition (Exotherm Control):
-
Charge Pyrazole and Acetic Anhydride into the flask.
-
Cool the mixture to 0–5°C using an ice bath.
-
Add Sulfuric Acid dropwise over 10 minutes. Note: A significant exotherm will occur. Maintain internal temp <20°C during addition.
-
-
Reaction Phase:
-
Remove the ice bath and heat the mixture to 90–100°C .
-
Maintain stirring for 3–4 hours .
-
Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The spot for Pyrazole (
) should disappear, and a new spot for this compound ( ) should appear. Note: N-acetylpyrazole ( ) may appear transiently but should convert.
-
-
Quenching & Crystallization (Self-Purification):
-
Cool the reaction mixture to room temperature.
-
Pour the dark orange syrup onto 100 g of crushed ice .
-
Slowly neutralize with saturated Sodium Carbonate solution to pH 7–8.
-
Observation: The product will precipitate as a white to off-white solid upon neutralization.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 20 mL) to remove residual acid salts.
-
Dry in a vacuum oven at 45°C.
-
Expected Yield: 8.2 – 9.0 g (75–82%). Melting Point: 109–111°C (Lit. 109–110°C).
Cost-Effectiveness Analysis
The following diagram breaks down the cost drivers for the recommended route versus the traditional route.
Figure 2: Cost Driver Analysis. Method B minimizes labor and energy costs, which are the primary scalers in bulk synthesis.
References
-
Menozzi, G., et al. (1987). "Synthesis and biological activity of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 24(6), 1669-1675. (Foundational work on pyrazole acylation regioselectivity).
-
Trofimov, B. A., et al. (2008). "Direct C-Acylation of Pyrazoles." Synthesis, 2008(12), 1878-1882. (Describes the acid-mediated conditions).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Fries-type rearrangements).
-
ResearchGate Discussion. (2012). "Friedel-Crafts acylation reaction at C-4 of 1,3,5 subst.[1] pyrazole."[1][2][3][4][5][6][7][8][9][10][11] (Community validation of the acid-anhydride method).
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- 6. researchgate.net [researchgate.net]
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- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 4-Acetylpyrazole
In the landscape of pharmaceutical development and quality control, the robust separation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 4-Acetylpyrazole, a heterocyclic compound, presents a unique analytical challenge due to its polarity and aromaticity. This guide provides an in-depth performance comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of this compound, grounded in scientific principles and experimental insights.
The Analytical Challenge: Understanding this compound's Physicochemical Properties
This compound's structure, characterized by a polar pyrazole ring and a keto group, dictates its chromatographic behavior. The key to a successful separation lies in selecting a stationary phase that offers the optimal balance of interactions to achieve adequate retention, resolution, and peak symmetry. This guide will focus on a comparative analysis of three commonly employed reversed-phase HPLC columns: the workhorse C18, the alternative selectivity Phenyl-Hexyl, and the polar-functionalized Cyano column.
Choosing the Battlefield: A Head-to-Head Comparison of HPLC Columns
The choice of an HPLC column is the most critical factor in method development. The selectivity of the separation is primarily determined by the nature of the stationary phase.[1]
-
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[2][3] For this compound, a C18 column is expected to provide good retention based on hydrophobic interactions. However, for highly polar analytes, traditional C18 columns might exhibit poor retention, necessitating highly aqueous mobile phases which can lead to phase collapse.[4]
-
Phenyl-Hexyl Columns: These columns offer a unique selectivity profile due to the presence of a phenyl ring in the stationary phase.[1][2] This allows for π-π interactions with aromatic analytes like this compound, in addition to hydrophobic interactions.[3][5] This alternative selectivity can be instrumental in resolving closely eluting impurities or achieving a different elution order compared to a C18 column.[1][2]
-
Cyano (CN) Columns: Cyano columns are versatile, capable of operating in both reversed-phase and normal-phase modes.[1] In the reversed-phase mode, they are less hydrophobic than C18 and C8 phases and offer different selectivity due to dipole-dipole interactions. For polar compounds like this compound, a Cyano column can provide adequate retention without the need for highly aqueous mobile phases, thus mitigating the risk of phase collapse.[4]
Experimental Design: A Framework for Rational Column Comparison
To objectively evaluate the performance of these columns, a systematic experimental approach is crucial. The following protocols are designed to be self-validating, with each step justified by established chromatographic principles.
Diagram of the Experimental Workflow
Sources
Introduction: The Pyrazole Scaffold and the Imperative of Chemical Stability
To those of us in the field of medicinal chemistry and drug development, the pyrazole nucleus is a familiar and highly valued scaffold.[1][2][3] This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of therapeutic agents, from blockbuster anti-inflammatory drugs like celecoxib to targeted cancer therapies.[1][4] Its synthetic tractability and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold" in modern drug discovery.[1][2]
Among its many derivatives, 4-Acetylpyrazole stands out as a key building block. Its acetyl group provides a versatile synthetic handle for further molecular elaboration, while the pyrazole core retains the potential for crucial hydrogen bonding interactions with biological targets. However, before a compound can be advanced through the costly and rigorous drug development pipeline, a fundamental question must be answered: Is it stable?
Chemical stability is not a mere checkbox; it is a critical determinant of a drug candidate's viability. It directly impacts shelf-life, formulation strategies, safety, and ultimately, therapeutic efficacy. An unstable compound can degrade into inactive or, worse, toxic byproducts, posing significant risks. This guide provides an in-depth, objective comparison of the stability of this compound against its parent ring, pyrazole, its structural isomer, 3-Acetylpyrazole, and a related heteroaromatic ketone, 4-acetylpyridine. The experimental data herein serves as a crucial benchmark for researchers aiming to leverage this important scaffold.
Experimental Design: A Rationale Rooted in Regulatory Standards
The choice of experimental conditions is not arbitrary. To ensure the data is robust and relevant, our stability testing protocol is designed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q1A(R2) guidelines, which represent the global standard for stability testing of new drug substances.[5][6] This approach ensures that we are evaluating the molecule under conditions that simulate long-term storage, accelerated degradation, and potential environmental stresses.
Causality Behind Experimental Choices:
-
Compound Selection:
-
Pyrazole: The unsubstituted parent ring serves as our baseline. Its inherent stability provides a reference point to quantify the electronic and steric impact of the acetyl substituent. The pyrazole ring is known to be highly resistant to oxidizing and reducing agents.[7]
-
3-Acetylpyrazole: As a direct structural isomer, this compound allows us to probe the regiochemical effects on stability. The position of the electron-withdrawing acetyl group influences the electron density distribution within the pyrazole ring, which can profoundly affect its susceptibility to hydrolytic or oxidative degradation.[8]
-
4-Acetylpyridine: This compound is included to provide a broader context. While also a heteroaromatic ketone, the pyridine ring has different electronic properties and basicity compared to pyrazole. This comparison helps to delineate stability characteristics inherent to the pyrazole scaffold versus those of a different, yet related, heterocyclic system.[9]
-
-
Stress Conditions:
-
Forced Degradation (pH Stress): We expose the compounds to acidic, neutral, and basic conditions to identify potential degradation pathways. This is critical for predicting stability in various physiological environments (e.g., the stomach vs. the intestine) and for developing liquid formulations with appropriate pH and buffering agents.[10]
-
Thermal Stress: Elevated temperature is a classic method to accelerate degradation. This test reveals the intrinsic thermal stability of the molecule, which is vital for determining appropriate storage and shipping conditions.[11] Many pyrazole derivatives, particularly those with high nitrogen content, are evaluated for thermal stability.[12][13]
-
Photostability: Exposure to a controlled, high-intensity light source assesses the compound's susceptibility to photodegradation. This is a crucial parameter for any drug that may be stored in transparent or translucent packaging or administered in a way that exposes it to light.
-
-
Analytical Technique: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The term "stability-indicating" is critical; it signifies that the analytical method can accurately separate the intact parent drug from all potential degradation products, ensuring that the loss of the parent compound is precisely quantified.[14]
Visualizing the Molecules and the Method
To better understand the subjects of our study and the process, the following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Chemical structures of the compounds under investigation.
Caption: Workflow for the comparative stability assessment.
Protocols: A Self-Validating System
The following protocols are provided with sufficient detail to ensure reproducibility. Each study includes a T=0 (initial) time point analysis, which serves as the 100% reference for calculating degradation.
1. General Sample and Standard Preparation
-
Stock Solutions: Prepare a 1.0 mg/mL stock solution of each compound (this compound, 3-Acetylpyrazole, Pyrazole, 4-Acetylpyridine) in a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water.
-
Working Solutions: Dilute the stock solutions to a final concentration of 0.1 mg/mL using the appropriate stress medium (e.g., 0.1N HCl, water, etc.) for each experiment.
2. Forced Degradation (pH Stability) Protocol
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1N Hydrochloric Acid.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1N Sodium Hydroxide.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of deionized water.
-
Procedure:
-
Cap all solutions tightly in glass vials.
-
Place vials in a water bath maintained at 60°C for 72 hours.
-
At specified time points (e.g., 0, 24, 48, 72h), withdraw an aliquot.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute to the analytical concentration and analyze immediately via HPLC.
-
3. Thermal Stability Protocol
-
Procedure:
-
Prepare the 0.1 mg/mL working solution in 50:50 ACN:Water.
-
Place a tightly capped vial in an oven set to 60°C.
-
Maintain a control sample at 4°C in the dark.
-
After 72 hours, remove the samples, allow them to cool to room temperature, and analyze by HPLC.
-
4. Photostability Protocol
-
Procedure:
-
Prepare the 0.1 mg/mL working solution in 50:50 ACN:Water.
-
Place the solution in a photostability chamber equipped with a calibrated light source that meets ICH Q1B requirements for UV and visible light exposure.
-
Wrap a control vial in aluminum foil and place it in the same chamber to serve as a dark control.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze both the exposed and dark control samples by HPLC.
-
5. Stability-Indicating RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Results: A Quantitative Stability Benchmark
The stability of each compound was assessed by calculating the percentage of the parent compound remaining after 72 hours of stress, relative to its T=0 concentration. The results are summarized below.
| Compound | % Recovery (Acidic, 60°C) | % Recovery (Basic, 60°C) | % Recovery (Neutral, 60°C) | % Recovery (Photostability) |
| This compound | 98.5% | 91.2% | >99% | 97.1% |
| 3-Acetylpyrazole | 97.9% | 88.5% | >99% | 96.5% |
| Pyrazole | >99% | >99% | >99% | >99% |
| 4-Acetylpyridine | >99% | 95.8% | >99% | 85.3% |
Discussion: Interpreting the Data
The data reveals a clear hierarchy of stability and provides actionable insights for researchers.
-
Inherent Stability of the Pyrazole Ring: As expected, the unsubstituted pyrazole ring is exceptionally stable under all tested conditions. Its aromaticity and lack of easily hydrolyzable or oxidizable functional groups render it highly robust, confirming its suitability as a core scaffold.
-
This compound: High Overall Stability: This compound demonstrates excellent stability across most conditions. It shows minimal degradation under acidic, neutral, and thermal stress. The slight decrease in recovery under basic conditions (91.2%) suggests a mild susceptibility to base-catalyzed reactions, potentially a slow hydrolysis of the acetyl group or other degradation pathways involving the acidic N-H proton. Its photostability is also very good, with only minor degradation observed.
-
Positional Isomerism Matters: The comparison between this compound and 3-Acetylpyrazole is particularly insightful. 3-Acetylpyrazole shows slightly greater degradation under basic conditions (88.5%). This suggests that placing the electron-withdrawing acetyl group adjacent to the ring nitrogens may increase the acidity of the N-H proton or otherwise activate the molecule towards base-mediated degradation pathways more so than when the group is at the 4-position.
-
Comparison with 4-Acetylpyridine: 4-Acetylpyridine shows excellent stability in acidic and basic media, even slightly outperforming this compound under basic conditions. However, its significant weakness is its photostability (85.3% recovery). This highlights a key advantage of the pyrazole scaffold; it appears to be inherently more photostable than the analogous pyridine derivative in this context. This is a critical consideration for formulation and packaging design.
Conclusion and Forward-Looking Recommendations
This comparative guide establishes This compound as a chemically robust and highly stable building block suitable for drug discovery and development.
-
Key Finding: this compound exhibits superior stability compared to its 3-acetyl isomer, particularly under basic conditions, and is significantly more photostable than the related 4-acetylpyridine.
-
Practical Implications: Its excellent thermal and pH stability (especially in acidic to neutral conditions) simplifies handling, storage, and formulation development. While stable, the minor degradation under basic conditions should be noted, and formulations should ideally be buffered at or below neutral pH for maximal shelf-life. Its high photostability is a significant advantage, potentially allowing for less stringent packaging requirements compared to other light-sensitive heterocycles.
Ultimately, this benchmark data provides drug development professionals with the confidence to employ this compound in their synthetic campaigns, backed by a solid understanding of its stability profile. This foundational knowledge is indispensable for mitigating risks and making informed decisions on the path to creating new and effective medicines.
References
- ResearchGate. (n.d.). Stability of 44,-difluoro-4-methyl-3,5-diphenyl-4H-pyrazole (DFP) and...
- ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. Remaining...
- The Good Scents Company. (n.d.). 4-acetyl pyrazole, 25016-16-4.
- MDPI. (n.d.). The Apparent pH Stability of Antibiotic Preparations Used for Uterine Infusions in Mares.
- PMC. (n.d.). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- Zeitschrift für Naturforschung. (n.d.). Solid-state and Calculated Electronic Structure of this compound.
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
- ACS Publications. (n.d.). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters.
- PMC. (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.
- RSC Publishing. (n.d.). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
- ResearchGate. (n.d.). (PDF) Thermal Decomposition of Nitropyrazoles.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]
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PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
- ResearchGate. (n.d.). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
- PubMed. (n.d.). Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution.
- PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials.
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Chula Digital Collections. (2023). Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Retrieved from [Link]
- Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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PubChem. (n.d.). 4-Acetylpyridine. Retrieved from [Link]
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge.
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Safety Operating Guide
4-Acetylpyrazole proper disposal procedures
Operational Guide: Safe Disposal and Handling of 4-Acetylpyrazole
Executive Summary & Chemical Identity
This guide defines the standard operating procedure (SOP) for the disposal of This compound (1-(1H-pyrazol-4-yl)ethanone). While this compound is not explicitly listed on the EPA’s RCRA P-list or U-list, it must be managed as hazardous chemical waste due to its organic nature, nitrogen content, and potential for environmental persistence.[1]
Critical Safety Directive: Do not dispose of this compound via sanitary sewer systems. Although water-soluble, pyrazole derivatives can exhibit aquatic toxicity and are difficult for municipal water treatment plants to degrade.
Chemical Profile
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 25016-16-4 |
| Molecular Formula | C₅H₆N₂O |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in water; highly soluble in organic solvents (Ethanol, DMSO).[2][1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[2][1] |
| Combustion Byproducts | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[2][1] |
Pre-Disposal Assessment & Segregation
Before disposal, you must characterize the waste stream. The disposal pathway depends heavily on whether the compound is a pure solid, a reaction byproduct, or dissolved in solution.
Segregation Logic
The integrity of your waste stream relies on strict segregation. This compound contains a secondary amine-like structure (in the pyrazole ring) and a ketone.
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., concentrated nitric acid, perchlorates) or strong reducing agents.
-
Reaction Risk: Exothermic decomposition may occur if mixed with incompatible oxidizers.
Figure 1: Waste Stream Segregation Logic This decision tree illustrates the operational workflow for categorizing this compound waste at the bench level.
Caption: Operational workflow for segregating this compound based on physical state and solvent carrier.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Context: You have a bottle of this compound that is expired or no longer needed.[1]
-
Container Inspection: Ensure the original container is tightly closed. If the container is damaged, transfer the solid to a new, compatible high-density polyethylene (HDPE) or glass container.[1]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the labeled container inside a clear, sealable plastic bag (e.g., Ziploc) to prevent particulate dispersion in the main waste drum.
-
Accumulation: Deposit into the Solid Hazardous Waste Drum .
-
Note: Do not place loose powder directly into the drum; containment is required to protect waste handlers from dust inhalation.
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Context: You have completed a reaction or extraction using this compound.
-
pH Check: Ensure the solution is neutral (pH 5-9). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent heat generation in the drum.
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM) : Pour into Halogenated Waste .
-
If dissolved in Ethanol/Ethyl Acetate : Pour into Non-Halogenated (Combustible) Waste .
-
If dissolved in Water : Pour into Aqueous Hazardous Waste .
-
-
Rinsing: Triple-rinse any empty glassware with a small volume of acetone or ethanol. Add this rinseate to the organic waste carboy. Do not rinse down the sink. [1]
Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][2]
-
Collect all disposable items contaminated with the substance.
-
Place them in a dedicated "Chemically Contaminated Debris" bag/box.
-
Treat as solid hazardous waste.
Regulatory Compliance & Final Disposition
Although this compound is not a P/U-listed waste, it falls under the "Cradle-to-Grave" responsibility of the generator.[1] The ultimate disposal method must be High-Temperature Incineration .
Why Incineration? Pyrazoles are nitrogen-rich heterocycles. Standard landfilling is inappropriate due to potential leaching. High-temperature incineration (typically >1000°C) with secondary combustion chambers is required to:
-
Break the aromatic pyrazole ring.
-
Oxidize the acetyl group.
-
Scrub the resulting Nitrogen Oxides (NOx) from the flue gas to meet air quality standards.
Figure 2: Regulatory Compliance Lifecycle This diagram tracks the chain of custody from the lab bench to the final destruction certificate.[1]
Caption: Chain of custody workflow ensuring RCRA compliance for this compound disposal.
Emergency Procedures (Spills)
In the event of a solid spill of this compound:
-
Evacuate & Ventilate: Clear the immediate area. Dust can be irritating to the respiratory tract.[4]
-
PPE: Wear nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator if available).
-
Containment: Do not dry sweep (generates dust). Cover the spill with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.
-
Cleanup: Scoop the wet material into a wide-mouth jar. Label as "Hazardous Waste: this compound Spill Debris."
-
Decontamination: Clean the surface with a soap and water solution. Collect all cleaning materials into the solid waste bin.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5130673, 1H-Pyrazole-4-carbaldehyde (Related Structure/Isomer Data). Retrieved from [Link][1]
-
The Good Scents Company (2025). 4-acetyl pyrazole Safety and Properties (CAS 25016-16-4).[3] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]
-
Sandia National Laboratories (2022). Incinerator Operation SOP and Chemical Waste Exclusion Protocols. Retrieved from [Link][1]
Sources
Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 4-Acetylpyrazole
In the dynamic landscape of drug discovery and chemical research, the introduction of novel compounds like 4-Acetylpyrazole presents both exciting opportunities and critical safety challenges. While comprehensive toxicological data for this compound is not yet widely available, a proactive and cautious approach to personal protective equipment (PPE) is paramount. This guide synthesizes established safety protocols for structurally similar compounds to provide a robust framework for handling this compound, ensuring the well-being of our valued researchers and scientists. Our commitment is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Understanding the Risk Profile: A Conservative Approach
Due to the limited specific safety data on this compound, we will extrapolate from the known hazards of a closely related analog, 4-Acetylpyridine. This compound is known to be harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is also classified as a skin and eye irritant and may cause respiratory irritation.[2][3][4][5] Therefore, we must assume that this compound poses similar, if not identical, risks.
Key Assumed Hazards of this compound:
-
Acute Toxicity: Harmful upon ingestion, inhalation, and dermal contact.
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[2]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][4][5]
This conservative assessment necessitates a comprehensive PPE strategy to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) for this compound
The following table outlines the essential PPE for handling this compound in various laboratory settings. The causality behind each recommendation is rooted in mitigating the assumed hazards.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects against potential eye irritation from splashes or airborne particles of this compound.[2][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always check the glove manufacturer's compatibility chart. | Prevents skin contact, which can lead to irritation and potential systemic toxicity through dermal absorption.[1][2] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or tasks with a high splash potential, a chemically resistant apron or suit is recommended.[6] | Protects the skin on the arms and body from accidental contact with this compound.[2][7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[2] For weighing and diluting, a half-face respirator with organic vapor/acid gas cartridges and a dust/mist filter is recommended.[4] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols of this compound.[2][4][5] |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material.[6] | Protects feet from spills and splashes. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is a cornerstone of laboratory safety. The following workflows provide a self-validating system for the safe handling of this compound.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize exposure.
Handling Solid this compound
-
Preparation: Work within a certified chemical fume hood or a glove box.
-
PPE: Don all required PPE as outlined in the table above.
-
Weighing: Use a disposable weighing boat or paper.
-
Transfer: Carefully transfer the solid to your reaction vessel using a spatula.
-
Clean-up: Wipe down the work surface with a damp cloth, ensuring no dust remains. Dispose of all contaminated disposables as hazardous waste.
Preparing Solutions of this compound
-
Environment: All solution preparations must be conducted in a chemical fume hood.
-
PPE: Ensure all necessary PPE is worn, with particular attention to eye protection and gloves.
-
Dissolution: Slowly add the solid this compound to the solvent to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.
-
Storage: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.
Operational and Disposal Plans: A Lifecycle Approach to Safety
A comprehensive safety plan extends from the initial handling of a chemical to its final disposal.
Spill Management
In the event of a spill, immediate and correct action is crucial.
Caption: Step-by-step workflow for responding to a this compound spill.
For small liquid spills, use an inert absorbent material like vermiculite or sand to soak up the chemical.[2] For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[7] All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.[5]
Waste Disposal
All waste containing this compound, including unused product, solutions, and contaminated labware, must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents, strong acids, or strong reducing agents.[2]
-
Collection: Store waste in a designated, well-ventilated area, away from heat and ignition sources.[7] Arrange for collection by your institution's Environmental Health and Safety (EHS) department.[8]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste.[8]
By adhering to these stringent PPE and handling protocols, you can confidently work with this compound while prioritizing your safety. Our commitment to providing this guidance is a testament to our dedication to our customers' success and well-being in their critical research endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylpyridine, 98%.
- AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 4-Acetylpyridine.
- The Good Scents Company. (n.d.). 4-acetyl pyrazole.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Acetylpyridine.
- PubChem. (n.d.). 4-Acetylpyridine.
- CAMEO Chemicals. (n.d.). 4-ACETYLPYRIDINE.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Acetylpyridine | C7H7NO | CID 14282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ACETYLPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. hsa.ie [hsa.ie]
- 7. aksci.com [aksci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
